Dehydro silodosin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSLOHTZDWOFF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432445 | |
| Record name | Dihydro Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175870-21-0 | |
| Record name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175870-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KMD-3241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KMD-3241 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Dehydro Silodosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro silodosin, also known as KMD-3293, is a major metabolite of the selective α1A-adrenoceptor antagonist, silodosin. Formed through the dehydrogenation of silodosin, this compound is characterized by what is consistently reported in pharmacological literature as "negligible" activity at adrenoceptors. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, its metabolic pathway, and the experimental protocols relevant to its characterization. While quantitative binding and functional data are sparse due to its low activity, this document consolidates the current understanding of this compound's pharmacological profile.
Introduction
Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1][2]. Its therapeutic effect is mediated by the relaxation of smooth muscle in the prostate and bladder neck. The metabolism of silodosin is extensive, leading to the formation of several metabolites. Among these, two major metabolites have been identified in human plasma: silodosin glucuronide (KMD-3213G) and this compound (KMD-3293)[1][3][4]. While silodosin glucuronide exhibits pharmacological activity, this compound is consistently reported to have negligible pharmacological contribution to the overall effect of silodosin. This guide focuses on the specific pharmacological characteristics of this compound.
Metabolism and Formation of this compound (KMD-3293)
This compound is a product of the oxidative metabolism of silodosin. The primary pathway involves the dehydrogenation of the parent compound, a reaction catalyzed by alcohol and aldehyde dehydrogenases.
Metabolic Pathway
The metabolic conversion of silodosin to this compound is a key step in its elimination.
Figure 1. Metabolic formation of this compound.
Pharmacological Profile
Available data consistently indicate that this compound (KMD-3293) possesses negligible pharmacological activity at adrenergic receptors.
Receptor Binding Affinity
Functional Activity
Functional assays to determine the antagonist potency (e.g., pA2 or IC50 values) of this compound have not been detailed in published literature, likely due to its minimal activity. It is not expected to contribute significantly to the overall pharmacological effect of silodosin.
Pharmacokinetics
Despite its low pharmacological activity, this compound (KMD-3293) is a major metabolite of silodosin and is present in systemic circulation.
| Parameter | Value | Species | Reference |
| Plasma Exposure (AUC) | Reaches plasma exposures similar to that of silodosin. | Human |
Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not extensively reported.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound are not published. However, the methodologies would be analogous to those used for the parent drug, silodosin.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Figure 2. Workflow for radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human α1-adrenoceptor subtypes are prepared.
-
Assay: Membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays assess the functional consequence of receptor binding (i.e., antagonism).
Figure 3. Workflow for in vitro functional assay.
-
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound.
-
Methodology (e.g., Schild Analysis):
-
Tissue Preparation: Isolated tissues expressing the target receptors (e.g., rat prostate for α1A, rat spleen for α1B, rat thoracic aorta for α1D) are mounted in organ baths.
-
Agonist Response: A cumulative concentration-response curve to a specific α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is established.
-
Antagonist Incubation: Tissues are incubated with a fixed concentration of this compound for a defined period.
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Analysis: The rightward shift in the agonist dose-response curve is used to calculate the pA2 value, a measure of antagonist potency.
-
Conclusion
This compound (KMD-3293) is a prominent metabolite of silodosin, formed via dehydrogenation. All available evidence from reputable pharmacological sources indicates that it possesses negligible activity at adrenergic receptors and therefore does not contribute significantly to the therapeutic effects of silodosin. While it reaches systemic exposures comparable to the parent drug, its pharmacological inertness makes it an unlikely candidate for further development as a therapeutic agent in its own right. The experimental protocols for its characterization, though not explicitly published, would follow standard in vitro pharmacological assays for receptor binding and functional antagonism. Future research, if any, on this compound would likely focus on its potential as a biomarker for silodosin metabolism or any unforeseen off-target activities.
References
Dehydro Silodosin: An In-Depth Technical Guide on its Mechanism of Action as an α1A-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dehydro silodosin as an α1A-adrenoceptor antagonist. This compound, a metabolite of the clinically significant drug silodosin, is evaluated in the context of its parent compound to provide a complete pharmacological profile. This document details the binding affinities, selectivity, and functional activities, supported by in-depth experimental protocols and visual representations of key biological and experimental processes.
Introduction: Silodosin and its Metabolite this compound
Silodosin is a highly selective α1A-adrenoceptor antagonist utilized primarily for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is achieved by blocking α1A-adrenoceptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow.[3][4] Silodosin is extensively metabolized in the liver, with one of its metabolites being this compound (KMD-3293), formed via alcohol and aldehyde dehydrogenases.[3] While silodosin demonstrates high affinity and selectivity for the α1A-adrenoceptor, its dehydro metabolite exhibits significantly lower pharmacological activity.
Mechanism of Action and Signaling Pathway
The α1A-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.
Silodosin acts as a competitive antagonist at the α1A-adrenoceptor, preventing norepinephrine from binding and thereby inhibiting this signaling pathway. The result is a reduction in smooth muscle tone in the target tissues.
Quantitative Data: Binding Affinity and Selectivity
The affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi corresponds to a higher affinity.
Silodosin
Silodosin exhibits a high affinity and remarkable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This high selectivity is believed to contribute to its favorable cardiovascular safety profile, as α1B-adrenoceptors are predominantly involved in the regulation of blood pressure.
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| Silodosin | α1A | 10.4 | 0.04 | 162 | 55 |
| α1B | 8.1 | 7.94 | |||
| α1D | 8.6 | 2.51 |
Data compiled from Axon Medchem.Selectivity ratios are consistent with values reported in other studies.
This compound (KMD-3293)
This compound is a metabolite of silodosin that has been shown to have negligible pharmacological activity. While specific Ki values are not widely reported due to its low potency, its affinity for α1-adrenoceptors is known to be significantly lower than that of the parent compound.
| Compound | Receptor Affinity |
| This compound (KMD-3293) | Stated to have "negligible pharmacological activity". |
| Affinity for human α1-adrenoceptors is reported to be 1/42nd that of silodosin. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at α1A-adrenoceptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-prazosin, at a concentration close to its Kd).
-
50 µL of varying concentrations of the unlabeled test compound (this compound) or vehicle (for total binding) or a high concentration of a known α1-antagonist (e.g., phentolamine, for non-specific binding).
-
100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50 or pA2).
Detailed Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human α1A-adrenoceptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound (this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of an α1-adrenoceptor agonist (e.g., norepinephrine, typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated liquid handling system.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the agonist-induced response for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternatively, for competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value.
-
Isolated Tissue Contractility Assay
This ex vivo assay assesses the functional antagonism of a compound on the contraction of a target tissue, such as the human prostate, which is rich in α1A-adrenoceptors.
Detailed Methodology:
-
Tissue Preparation:
-
Obtain fresh human prostate tissue from surgical specimens (e.g., radical prostatectomy) in accordance with ethical guidelines.
-
Dissect the tissue into small strips (e.g., 2x2x5 mm) in ice-cold Krebs-Henseleit solution.
-
Mount the tissue strips in an organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.
-
After washout and re-equilibration, perform a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine).
-
Following washout and re-equilibration, incubate the tissue strips with a fixed concentration of the test compound (this compound) or vehicle for a set period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the contractile force generated in response to the agonist.
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
-
Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist is indicative of competitive antagonism.
-
The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot.
-
Conclusion
This compound (KMD-3293) is a metabolite of silodosin with substantially lower affinity and negligible pharmacological activity at α1A-adrenoceptors compared to its parent compound. The high selectivity and potency of silodosin for the α1A-adrenoceptor subtype are the key drivers of its clinical efficacy in treating the symptoms of benign prostatic hyperplasia. The experimental protocols detailed in this guide provide a robust framework for the characterization of α1-adrenoceptor antagonists, enabling researchers to precisely determine their binding affinities and functional potencies. Understanding the pharmacological profiles of both a parent drug and its metabolites is crucial in drug development for a comprehensive assessment of efficacy and safety.
References
- 1. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Unveiling the Genesis of a Key Impurity: A Technical Guide to the Formation of Dehydro Silodosin in Silodosin Synthesis
For Immediate Release
A deep dive into the synthetic pathway of the selective α1A-adrenoceptor antagonist, silodosin, reveals the potential formation of a critical process-related impurity, Dehydro silodosin. This technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the formation pathway, analytical detection, and control strategies for this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Silodosin, a cornerstone in the management of benign prostatic hyperplasia, undergoes a multi-step synthesis where precise control of reaction conditions is paramount to minimize the emergence of impurities. Among these, this compound, chemically identified as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, represents a key impurity that warrants careful consideration. Its formation involves the dehydrogenation of the indoline (2,3-dihydro-1H-indole) ring system of the silodosin molecule to an indole moiety.
The Formation Pathway: A Mechanistic Perspective
The formation of this compound is intrinsically linked to the synthetic route employed for silodosin. While multiple synthetic strategies exist, a common thread involves the use of catalysts and reaction conditions that can inadvertently promote the oxidation of the indoline ring.
One of the plausible mechanisms for the formation of this compound involves the use of palladium-based catalysts. Palladium on carbon (Pd/C) is a widely used catalyst in various stages of organic synthesis, including hydrogenation and dehydrogenation reactions. In the context of silodosin synthesis, particularly in steps involving the removal of protecting groups or other transformations where Pd/C is employed at elevated temperatures, there is a risk of dehydrogenating the indoline ring.
The proposed mechanism suggests that the indoline nitrogen and the adjacent C-H bonds of the dihydroindole ring can coordinate with the palladium surface. This is followed by a series of steps involving oxidative addition and reductive elimination, ultimately leading to the removal of two hydrogen atoms and the formation of the aromatic indole ring of this compound.
Caption: Fig. 1: Proposed formation of this compound.
Quantitative Analysis and Control Strategies
The level of this compound impurity is a critical quality attribute of the silodosin API. Regulatory guidelines necessitate strict control over process-related impurities. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
| Parameter | Method | Typical Specification |
| Identification | HPLC Retention Time Comparison with Reference Standard | Matches Reference Standard |
| Quantification | HPLC with UV Detection (e.g., at 273 nm) | ≤ 0.15% |
| Purity Check | Peak Purity Analysis by Photodiode Array Detector | Homogeneous Peak |
Table 1: Analytical Parameters for this compound Impurity
Control over the formation of this compound hinges on the meticulous optimization of the synthetic process. Key control strategies include:
-
Catalyst Selection and Loading: Utilizing alternative catalysts or optimizing the loading of palladium catalysts can minimize the dehydrogenation side reaction.
-
Temperature and Reaction Time: Careful control of the reaction temperature and duration during steps where dehydrogenation is a risk is crucial. Lowering the temperature and minimizing the reaction time can significantly reduce the formation of this impurity.
-
Purification: A final recrystallization step of the crude silodosin product has been shown to be effective in reducing the level of this compound impurity to acceptable limits, often below 0.05%[1].
Experimental Protocols
General Protocol for HPLC Analysis of Silodosin and this compound Impurity:
A stability-indicating HPLC method can be employed for the determination of silodosin and its related substances, including the this compound impurity.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of approximately 273 nm is suitable for both silodosin and the this compound impurity.
-
Sample Preparation: Samples are prepared by dissolving the silodosin API in a suitable diluent, such as a mixture of acetonitrile and water.
Illustrative Workflow for Impurity Control:
Caption: Fig. 2: Purification workflow for impurity control.
Conclusion
A thorough understanding of the formation pathway of the this compound impurity is essential for the development of a robust and well-controlled manufacturing process for silodosin. By implementing appropriate control strategies, including careful selection of catalysts and reaction conditions, and employing effective purification techniques, manufacturers can ensure the production of high-quality silodosin API that meets stringent regulatory requirements and ensures patient safety. Continuous monitoring through validated analytical methods is key to maintaining the desired purity profile of the final drug substance.
References
Dehydro Silodosin: A Deep Dive into its Physicochemical Characteristics
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available data on the solubility and stability of Dehydro silodosin, a known impurity of the alpha-1A adrenoceptor antagonist, Silodosin.
This compound, chemically identified as 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide, is a critical compound for analytical and quality control purposes in the pharmaceutical industry. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the quality and safety of Silodosin drug products.
While extensive public data on the specific solubility and stability characteristics of this compound remains limited, this guide consolidates the available information and outlines the general experimental protocols required for a thorough assessment.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₀F₃N₃O₄ | [1] |
| Molecular Weight | 493.52 g/mol | [1] |
| CAS Number | 175870-21-0 | [2] |
Solubility Profile
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound would involve the following steps:
-
Materials: this compound reference standard, selection of organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, dimethyl sulfoxide), and a series of aqueous buffers with pH values ranging from 1 to 12.
-
Equilibrium Solubility Measurement:
-
An excess amount of this compound is added to a known volume of each solvent or buffer in a sealed container.
-
The suspensions are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the samples are filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The workflow for this experimental protocol can be visualized as follows:
References
In-vitro Pharmacological Profile of Silodosin: A Technical Guide
Disclaimer: This document details the in-vitro pharmacological activity of Silodosin . Despite the initial topic request for "Dehydro silodosin," a comprehensive search yielded no specific pharmacological data for this impurity. The following information pertains to the well-characterized parent compound, Silodosin, which is a potent and selective α1A-adrenoceptor antagonist.
This technical guide provides an in-depth overview of the in-vitro pharmacological properties of Silodosin, with a focus on its interaction with α1-adrenergic receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Pharmacological Activity: α1-Adrenoceptor Antagonism
Silodosin is a highly selective antagonist of the α1A-adrenergic receptor.[1] This selectivity is the cornerstone of its clinical efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH), as the α1A subtype is the predominant adrenoceptor in the human prostate smooth muscle.[1] Blockade of these receptors leads to relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urinary flow and reducing BPH symptoms.
Quantitative Analysis of Receptor Binding Affinity
The in-vitro binding affinity of Silodosin for the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D) has been determined through radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| Silodosin | 0.036 | 21 | 2.0 | 583 | 56 |
Data compiled from multiple sources.[2]
As the data indicates, Silodosin exhibits a markedly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes.[2] The selectivity ratio of 583 for α1A over α1B is particularly noteworthy and contributes to a favorable cardiovascular safety profile, as α1B receptors are primarily located in vascular smooth muscle and mediate blood pressure regulation.[3]
Experimental Protocols
The following sections detail the generalized methodologies for the key in-vitro experiments used to characterize the pharmacological activity of Silodosin.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Silodosin for α1A, α1B, and α1D-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes. This is typically achieved through cell lysis and differential centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-prazosin, a non-selective α1-antagonist) at a fixed concentration and varying concentrations of the unlabeled test compound (Silodosin).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays
Functional assays are conducted to evaluate the ability of a compound to inhibit the biological response induced by an agonist.
Objective: To determine the functional potency of Silodosin as an antagonist at α1A, α1B, and α1D-adrenergic receptors.
Methodology:
-
Cell Culture: Cell lines stably expressing one of the α1-adrenergic receptor subtypes are cultured. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to an increase in intracellular calcium levels.
-
Calcium Mobilization Assay: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of Silodosin.
-
Agonist Stimulation: A specific agonist (e.g., phenylephrine or norepinephrine) is added to the cells to stimulate the α1-adrenergic receptors.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of Silodosin to inhibit the agonist-induced calcium mobilization is quantified. The concentration-response curves are plotted, and the pA2 value, a measure of the antagonist's potency, is determined.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of Silodosin.
Caption: Signaling pathway of the α1A-adrenergic receptor and the antagonistic action of Silodosin.
Caption: Experimental workflow for determining binding affinity.
References
Dehydro Silodosin: An In-depth Analysis of its Alpha-1A Adrenoceptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the alpha-1A adrenoceptor binding affinity of dehydro silodosin, a primary metabolite of the uroselective alpha-1A adrenoceptor antagonist, silodosin. This document will delve into the available quantitative data, detail relevant experimental methodologies, and illustrate key biological pathways and experimental workflows.
Introduction to Silodosin and its Metabolism
Silodosin is a highly selective antagonist of the alpha-1A adrenergic receptor, primarily prescribed for the management of benign prostatic hyperplasia (BPH). Its therapeutic effect is mediated through the relaxation of smooth muscle in the prostate, bladder neck, and prostatic urethra, leading to improved urinary flow. Upon administration, silodosin is extensively metabolized in the liver. The main metabolic pathways include glucuronidation, and oxidation via alcohol and aldehyde dehydrogenase, as well as cytochrome P450 3A4 (CYP3A4).
Two major metabolites are formed: silodosin glucuronide (KMD-3213G) and this compound (KMD-3293). Silodosin glucuronide is an active metabolite that contributes to the overall pharmacological effect. In contrast, this compound (KMD-3293) is consistently reported to possess negligible pharmacological activity.
Alpha-1A Adrenoceptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its pharmacological activity. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Data Presentation
The following table summarizes the available quantitative data for the binding affinity of silodosin and its metabolites to the alpha-1A adrenoceptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1B | Selectivity vs. α1D |
| Silodosin | Alpha-1A | 0.036 nM[1] | >55-fold[1] | >55-fold[1] |
| Silodosin Glucuronide (KMD-3213G) | Alpha-1A | Active (contributes to pharmacological effect)[2][3] | - | - |
| This compound (KMD-3293) | Alpha-1A | Negligible Pharmacological Activity Reported | - | - |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is most commonly achieved through radioligand binding assays. The following is a detailed, generalized protocol for such an experiment.
Objective: To determine the binding affinity of this compound for the human alpha-1A adrenoceptor.
Materials:
-
Test Compound: this compound (KMD-3293)
-
Reference Compound: Silodosin
-
Radioligand: [³H]-Prazosin (a non-selective alpha-1 adrenoceptor antagonist)
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO cells) expressing the recombinant human alpha-1A adrenoceptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human alpha-1A adrenoceptor.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]-Prazosin).
-
Add increasing concentrations of the unlabeled test compound (this compound) or reference compound (silodosin).
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., phentolamine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Alpha-1A Adrenoceptor Signaling Pathway
Caption: Alpha-1A Adrenoceptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Experimental Flow.
Logical Relationship of Binding Affinities
Caption: Relative Alpha-1A Adrenoceptor Binding Affinities.
Conclusion
References
A Technical Guide to Sourcing and Qualifying High-Purity Dehydro Silodosin Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for sourcing, evaluating, and implementing high-purity Dehydro silodosin reference standards essential for analytical method development, validation, quality control, and stability studies in the pharmaceutical industry. This compound, a key related substance of the α1A-adrenoceptor antagonist Silodosin, must be accurately monitored to ensure the quality, safety, and efficacy of the final drug product.
Identifying and Evaluating this compound Reference Standards
This compound (CAS No. 175870-21-0) is an impurity and metabolite of Silodosin.[1][2][3][4] A high-purity reference standard is critical for the accurate quantification of this substance in Silodosin drug substance and drug products. Several specialized chemical suppliers offer this standard, often accompanied by a Certificate of Analysis (CoA) detailing its identity and purity.
When sourcing this standard, it is crucial to request and scrutinize the CoA. Key parameters to evaluate are summarized below.
Table 1: Typical Specifications for a this compound Reference Standard
| Parameter | Typical Specification | Analytical Method(s) | Purpose |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct. |
| Purity (Assay) | ≥95% (often >98%) | High-Performance Liquid Chromatography (HPLC), UHPLC | Quantifies the amount of the desired compound. |
| Related Impurities | Profiled and quantified | HPLC, UHPLC | Identifies and measures other impurities present. |
| Water Content | Typically <1.0% | Karl Fischer Titration | Determines the amount of water, which affects purity calculation. |
| Residual Solvents | Complies with ICH limits | Gas Chromatography (GC) - Headspace | Quantifies solvents remaining from the synthesis process. |
| Appearance | White to Pale Yellow Solid | Visual Inspection | A basic quality control check.[] |
Potential Suppliers: A number of reputable suppliers manufacture and distribute this compound reference standards. These include, but are not limited to:
-
LGC Standards
-
SynZeal Research
-
Clearsynth
-
Veeprho
-
Simson Pharma
-
RXN Chemicals
-
SRIRAMCHEM
-
BOC Sciences
It is recommended to contact multiple suppliers to compare lot-specific CoA data and ensure the material meets the specific requirements of your analytical method.
Workflow for Sourcing and Qualification
A systematic approach is necessary to ensure the sourced reference standard is fit for its intended purpose. The following workflow outlines the key stages from initial identification to final implementation in the laboratory.
Caption: Workflow for sourcing and qualifying a new reference standard.
Biological Context: The Metabolic Pathway of Silodosin
Silodosin is extensively metabolized in the body. The formation of this compound occurs through dehydrogenation, one of several key metabolic pathways. Understanding this biotransformation is crucial for interpreting in vivo studies and metabolite profiling. The primary metabolic routes for Silodosin include oxidation (CYP3A4), glucuronidation (UGT2B7), and dehydrogenation by alcohol and aldehyde dehydrogenases.
References
Dehydro silodosin: A Technical Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro silodosin is recognized as a significant impurity and metabolite of Silodosin, a potent and selective α1A-adrenoceptor antagonist used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[][2][3] The presence and characterization of impurities are critical aspects of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various sources.
Physical and Chemical Properties
The appearance and physical constants of this compound have been characterized and are summarized below. This data is essential for its identification, purification, and quantification in analytical methodologies.
Appearance
This compound is typically described as a solid substance with a color ranging from white to pale or off-white yellow.[][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source(s) |
| Chemical Name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |
| CAS Number | 175870-21-0 | |
| Molecular Formula | C25H30F3N3O4 | |
| Molecular Weight | 493.52 g/mol / 493.53 g/mol | |
| Melting Point | 86-89°C | |
| Boiling Point | 650.2 ± 55.0 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| pKa | 15.05 ± 0.10 (Predicted) | |
| Purity | > 95% | |
| Storage | 2-8°C in a refrigerator |
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the determination of the above properties for this compound are not extensively published in peer-reviewed literature, they are typically determined using standard pharmacopeial and analytical chemistry methods. This compound is utilized as a reference standard in analytical research to ensure the consistency of formulations.
General Workflow for Characterization
The characterization of a pharmaceutical impurity like this compound generally follows a structured workflow to confirm its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.
Caption: General experimental workflow for the isolation and characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): Stability-indicating HPLC or UHPLC methods are developed to separate this compound from the active pharmaceutical ingredient (API), Silodosin, and other related substances. Purity is determined by calculating the area percentage of the impurity peak relative to the total peak area.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the impurity, which must correspond to its molecular formula (C25H30F3N3O4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the overall structure.
-
Melting Point Determination: The melting point is measured using a calibrated melting point apparatus to assess the purity and identity of the compound. A sharp melting range, such as the reported 86-89°C, typically indicates high purity.
Contextual Relationship and Significance
This compound's relevance is defined by its relationship to Silodosin. Silodosin functions by blocking α1A-adrenoceptors in the prostate, leading to smooth muscle relaxation and relief of BPH symptoms. As an impurity, this compound must be monitored and controlled within strict limits as defined by regulatory bodies like the ICH.
Caption: Logical relationship between Silodosin, its therapeutic action, and this compound.
The presence of this compound is typically identified during the related substances analysis of Silodosin bulk drug and finished products. Its quantification is a key part of the quality control process for ensuring the safety and consistency of the final drug product.
References
Molecular formula and weight of Dehydro silodosin
This technical guide provides a comprehensive overview of the molecular properties, relevant biological pathways, and analytical methodologies for Dehydro silodosin, an impurity of the α1-adrenoceptor antagonist, Silodosin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Molecular Profile of this compound
This compound is recognized as a significant impurity in the synthesis of Silodosin.[][2][3] A precise understanding of its molecular characteristics is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Table 1: Molecular Data for this compound
| Parameter | Value | References |
| Molecular Formula | C₂₅H₃₀F₃N₃O₄ | [][2] |
| Molecular Weight | 493.52 g/mol | |
| CAS Number | 175870-21-0 | |
| Appearance | Pale Yellow Solid |
Signaling Pathway of the Parent Compound, Silodosin
This compound is an impurity of Silodosin, a highly selective antagonist of the α1A-adrenergic receptor. Understanding the mechanism of action of Silodosin provides essential context for the biological relevance of its impurities. Silodosin is primarily used in the treatment of benign prostatic hyperplasia (BPH).
The therapeutic effect of Silodosin is achieved through its blockade of α1A-adrenoceptors located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism inhibits the binding of norepinephrine, leading to smooth muscle relaxation and a subsequent reduction in bladder outlet resistance, which improves urinary flow. The α1-adrenoceptors are G protein-coupled receptors that, upon activation by agonists like norepinephrine, stimulate phospholipase C. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels, causing smooth muscle contraction. By blocking this pathway, Silodosin effectively reverses this contraction.
Experimental Protocols: Analysis of this compound
The detection and quantification of this compound as an impurity in Silodosin drug substances are critical for ensuring the safety and efficacy of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose.
A. Representative HPLC Method for Impurity Profiling
A common approach for the analysis of Silodosin and its impurities involves a reversed-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Silodosin and this compound exhibit significant absorbance.
-
Sample Preparation:
-
Accurately weigh a known amount of the Silodosin drug substance.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Reference Standard: A certified reference standard of this compound is used for identification (based on retention time) and quantification.
B. LC-MS/MS for Sensitive Quantification
For the detection of trace-level impurities, LC-MS/MS offers superior sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.
-
Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Silodosin and this compound, ensuring accurate identification and quantification even in complex matrices.
References
Dehydro Silodosin: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro silodosin, identified chemically as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a known process-related impurity in the manufacturing of silodosin.[1] Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[2] The presence of impurities such as this compound is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical characterization of this compound.
Discovery and Significance
The discovery of this compound is intrinsically linked to the process development and impurity profiling of silodosin. It is not a molecule that was intentionally sought but rather one that emerged as a byproduct during synthesis. This compound is characterized by the presence of an indole ring system, in contrast to the indoline (dihydroindole) core of silodosin. This structural difference arises from the dehydrogenation of the indoline ring.[3][4][5] The identification and control of this impurity are crucial, as alterations in the core structure of an active pharmaceutical ingredient (API) can significantly impact its pharmacological and toxicological profile. Regulatory agencies require stringent control of such impurities, often necessitating their synthesis as analytical standards for method validation and routine quality control.
Synthesis of this compound
While specific, dedicated synthetic routes for this compound are not extensively published due to its nature as an impurity, its synthesis can be conceptualized based on the dehydrogenation of silodosin or its precursors. The core of its formation lies in the oxidation of the indoline ring to an indole.
Plausible Synthetic Pathways
The formation of this compound likely occurs under oxidative conditions during the synthesis of silodosin. The indoline moiety is susceptible to dehydrogenation by various reagents and catalytic systems.
-
Oxidative Dehydrogenation: The use of oxidizing agents in the synthetic process of silodosin can inadvertently lead to the formation of this compound. Common oxidizing agents known to dehydrogenate indolines include manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Catalytic Dehydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), are often used for hydrogenation reactions but can also catalyze dehydrogenation at elevated temperatures or in the presence of a hydrogen acceptor.
-
Enzymatic Dehydrogenation: In biological systems, cytochrome P450 enzymes, specifically CYP3A4, have been shown to catalyze the dehydrogenation of indoline derivatives to their corresponding indoles. This pathway is more relevant to the metabolic fate of silodosin but also highlights the inherent susceptibility of the indoline ring to oxidation.
Hypothetical Experimental Protocol for this compound Synthesis
The following protocol describes a potential method for the synthesis of this compound from silodosin via oxidation. This protocol is illustrative and based on general methods for indoline dehydrogenation.
Reaction: Silodosin to this compound Conversion
Reagents and Materials:
-
Silodosin
-
Activated Manganese Dioxide (MnO2)
-
Toluene
-
Diatomaceous earth
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve silodosin (1 equivalent) in toluene.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese dioxide. Wash the filter cake with ethyl acetate.
-
Extraction and Drying: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Characterization and Data
The quantitative determination of this compound in silodosin drug substance and product is critical. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.
Chromatographic Methods
Several stability-indicating HPLC and UHPLC methods have been developed for the analysis of silodosin and its related substances, including this compound. These methods are capable of separating this compound from silodosin and other process-related impurities and degradation products.
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1: UHPLC | Condition 2: HPLC |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM ammonium acetate buffer (pH 6.0 with 0.1% triethylamine): Acetonitrile (90:10 v/v) | Acetonitrile |
| Mobile Phase B | Acetonitrile: Water (95:5 v/v) | Water |
| Gradient | Linear gradient | Isocratic or Gradient |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Column Temperature | 28°C | Ambient |
| Detection | UV at 273 nm | UV at 270 nm |
| Injection Volume | 5 µL | 20 µL |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide | |
| CAS Number | 175870-21-0 | |
| Molecular Formula | C25H30F3N3O4 | |
| Molecular Weight | 493.52 g/mol | |
| Appearance | White to Pale Yellow Solid |
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical transformation rather than a biological signaling event. However, the mechanism of action of the parent drug, silodosin, involves specific signaling pathways. Silodosin is a selective antagonist of the α1A-adrenergic receptors, which are predominantly located in the prostate, bladder neck, and prostatic urethra. By blocking these receptors, silodosin inhibits the binding of norepinephrine, leading to smooth muscle relaxation and relief of BPH symptoms. The potential pharmacological activity of this compound, should it be present in significant amounts, would depend on its own affinity for these and other receptors.
Caption: Formation of this compound from Silodosin or its intermediates.
Caption: Workflow for the analysis of this compound impurity.
Conclusion
This compound is a critical process-related impurity in the synthesis of silodosin, formed through the dehydrogenation of the indoline ring. Its effective control and monitoring are essential for ensuring the quality and safety of the final drug product. This guide has provided a comprehensive overview of the plausible synthetic origins, a hypothetical synthesis protocol, and the analytical methodologies for the characterization of this compound. A thorough understanding of the formation and control of such impurities is paramount for researchers, scientists, and professionals involved in drug development and manufacturing.
References
- 1. Silodosin Dehydro Impurity | 175870-21-0 | SynZeal [synzeal.com]
- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sensitive Quantification of Dehydro Silodosin using UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Dehydro silodosin in human plasma. This compound is a known impurity and potential metabolite of Silodosin, a selective α1A-adrenoceptor antagonist. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described workflow is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound in pharmacokinetic or drug metabolism studies.
Introduction
Silodosin is a medication used for the symptomatic treatment of benign prostatic hyperplasia. It is metabolized in the body into several metabolites. This compound, chemically identified as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a known impurity that may also form as a metabolite.[1][2][3][4][5] Accurate and sensitive quantification of such impurities and metabolites is crucial for a comprehensive understanding of a drug's safety and efficacy profile. This application note presents a robust UHPLC-MS/MS protocol for the reliable quantification of this compound in a biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Silodosin-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Silodosin-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UHPLC-MS/MS system.
UHPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, return to 10% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
MS/MS Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 494.2 | To be determined | 150 | To be determined | To be determined |
| Silodosin-d4 (IS) | 500.3 | 261.2 | 150 | 35 | 100 |
Note: The precursor ion for this compound is predicted based on its molecular weight of 493.5 g/mol . The optimal product ion and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Data Presentation
The following table summarizes the expected performance characteristics of the method. These parameters must be established during method validation according to regulatory guidelines.
Table 2: Quantitative Performance (Hypothetical)
| Parameter | This compound |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Accuracy at LLOQ (%) | 80 - 120 |
| Precision at LLOQ (%RSD) | < 20 |
| Accuracy at LQC, MQC, HQC (%) | 85 - 115 |
| Precision at LQC, MQC, HQC (%RSD) | < 15 |
| Recovery (%) | > 85 |
| Matrix Effect (%) | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The proposed UHPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. Full validation of this method should be performed to establish its performance characteristics and ensure its suitability for routine use in drug development and research.
References
Application Note: Quantification of Dehydro Silodosin Impurity in Silodosin Active Pharmaceutical Ingredient (API)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia.[1] The quality and purity of the Silodosin Active Pharmaceutical Ingredient (API) are critical for its safety and efficacy. Impurity profiling is a mandatory regulatory requirement, and among the potential impurities, Dehydro silodosin requires careful monitoring. This application note provides a detailed protocol for the quantification of the this compound impurity in Silodosin API using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
This compound, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a potential process-related impurity or degradation product.[2] Its effective separation and accurate quantification are essential to ensure that the API meets the stringent purity requirements set by regulatory bodies.
This document outlines the necessary materials, a comprehensive experimental protocol, and data presentation to aid researchers and drug development professionals in implementing a reliable analytical method for the quality control of Silodosin API.
Experimental Protocols
Materials and Reagents
-
Silodosin API (test sample)
-
This compound impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Triethylamine (for HPLC)
-
Ortho-phosphoric acid (for pH adjustment)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method is employed for the quantification of this compound. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Agilent Poroshell 120EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient program should be optimized to ensure sufficient resolution between Silodosin and this compound. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 28°C[3] |
| Detector Wavelength | 273 nm[4] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 7:3 (v/v) ratio |
Preparation of Solutions
2.3.1 Standard Stock Solution of this compound
Accurately weigh and transfer about 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.
2.3.2 Preparation of Calibration Curve Standards
Prepare a series of dilutions from the Standard Stock Solution to establish a calibration curve. The concentration range should be selected to cover the expected level of the impurity in the Silodosin API.
2.3.3 Sample Solution Preparation
Accurately weigh and transfer about 10 mg of the Silodosin API test sample into a 20 mL volumetric flask.[3] Dissolve and dilute to volume with the diluent.
Method Validation and Data Presentation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the analysis of this compound impurity.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Note: The presented values are representative and should be established for each specific laboratory setup.
Visualization of Workflows and Relationships
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of the this compound impurity.
Relationship between Silodosin and this compound
The diagram below depicts the relationship between the active pharmaceutical ingredient, Silodosin, and its Dehydro impurity.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound impurity in Silodosin API. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, contributing to the overall quality control and regulatory compliance of Silodosin drug substance. The provided workflows and data tables serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
Application Note: Quality Control of Silodosin using Dehydro Silodosin as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). During the synthesis and storage of Silodosin, various impurities can arise. Dehydro silodosin (CAS No: 175870-21-0) is a known process-related impurity of Silodosin.[1][2][3] Regulatory guidelines necessitate the monitoring and control of such impurities in the final drug product to ensure its quality, safety, and efficacy. This application note provides a detailed protocol for the use of this compound as a reference standard for the quality control of Silodosin drug substance and formulations by High-Performance Liquid Chromatography (HPLC).
The chemical name for this compound is (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide.[1][2] This reference standard is crucial for the development and validation of analytical methods, quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), and commercial production of Silodosin.
Logical Relationship in Quality Control
The following diagram illustrates the relationship between the Active Pharmaceutical Ingredient (API), its impurity, and the quality control process.
Caption: Relationship between Silodosin API, this compound impurity, and QC.
Experimental Protocol: HPLC Analysis of this compound in Silodosin
This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound in Silodosin.
Materials and Reagents
-
This compound Reference Standard
-
Silodosin Active Pharmaceutical Ingredient (API) or Formulation
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)
-
Ortho Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Zodiacil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Composition: Mix Mobile Phase A and Mobile Phase B in a ratio of 55:45 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the this compound Standard Stock Solution to 100 mL with the diluent.
-
Test Solution (for Silodosin API): Accurately weigh about 50 mg of the Silodosin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (1 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 5.0% |
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution (1 µg/mL) and record the chromatogram.
-
Inject the Test Solution and record the chromatogram.
-
Identify the this compound peak in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.
-
Calculate the amount of this compound in the Silodosin sample using the formula below.
Calculation:
Where:
-
AT = Peak area of this compound in the Test Solution chromatogram.
-
AS = Average peak area of this compound in the Standard Solution chromatograms.
-
WS = Weight of this compound reference standard (in mg).
-
WT = Weight of Silodosin sample (in mg).
-
P = Purity of this compound reference standard (as a percentage).
Experimental Workflow
The following diagram outlines the workflow for the quality control analysis.
References
Application Note: A Comprehensive Protocol for the Impurity Profiling of Silodosin Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silodosin is a selective alpha-1A adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of the final drug product.[3][4] Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with storage containers. This application note provides a detailed protocol for the identification, quantification, and characterization of potential impurities in the silodosin drug substance, adhering to ICH guidelines.
Potential Impurities in Silodosin
Impurities in silodosin can be classified into several categories:
-
Process-Related Impurities: Intermediates or by-products formed during the synthesis of silodosin.
-
Degradation Products: Formed when silodosin is subjected to stress conditions such as acid, base, oxidation, light, or heat.
-
Genotoxic Impurities (PGIs): Impurities that have the potential to damage DNA and are strictly controlled to very low levels. A notable example is the potential for N-nitroso silodosin impurity (NNSI) formation.
A list of known silodosin impurities is provided below.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Silodosin Dehydro Impurity | 175870-21-0 | C25H30F3N3O4 | Process/Degradation |
| Silodosin Nitrile Impurity | 885340-13-6 | C25H30F3N3O3 | Process |
| Silodosin Dimer Impurity | 1453221-45-8 | C35H41F6N3O6 | Process |
| Silodosin (S)-Isomer | 2182279-45-2 | C25H32F3N3O4 | Process (Stereoisomer) |
| Silodosin-β-D-Glucuronide | 879396-70-0 | C31H40F3N3O10 | Metabolite/Degradation |
| N-Nitroso Silodosin (NNSI) | Not Available | C25H31F3N4O5 | Potential Genotoxic |
(Data sourced from commercial standard suppliers and literature)
Experimental Protocols
Two primary methods are detailed here: a stability-indicating UHPLC method for general impurity profiling and a sensitive LC-MS/MS method for the quantification of trace-level genotoxic impurities like N-Nitroso silodosin.
Protocol 1: Stability-Indicating UHPLC Method for Related Substances
This method is designed to separate silodosin from its process-related impurities and degradation products.
1.1. Reagents and Materials
-
Silodosin Reference Standard (RS) and Impurity Standards
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Triethylamine (AR Grade)
-
Water (Milli-Q or equivalent)
-
Silodosin Drug Substance (Test Sample)
1.2. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a PDA or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate buffer with 0.1% Triethylamine (pH adjusted to 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | (Time, %B): 0/20, 5/40, 10/60, 15/80, 20/20, 25/20 |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 273 nm or 269 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
1.4. Preparation of Solutions
-
Mobile Phase A: Dissolve ammonium acetate in water to make a 10 mM solution. Add 0.1% triethylamine and adjust the pH to 6.0 using a suitable acid/base.
-
Standard Stock Solution (Impurities): Accurately weigh and dissolve about 10 mg of each impurity in the diluent to obtain a known concentration.
-
Standard Solution: Prepare a spiked solution containing silodosin at a working concentration (e.g., 500 µg/mL) and each impurity at the specification level (e.g., 0.15%).
-
Test Solution: Accurately weigh and dissolve about 10 mg of the silodosin drug substance in a 20 mL volumetric flask with the diluent to achieve a final concentration of approximately 500 µg/mL.
1.5. Forced Degradation Studies To ensure the method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Reflux sample with 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample with 0.1N NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the UHPLC method.
Protocol 2: LC-MS/MS Method for N-Nitroso Silodosin Impurity (NNSI)
This method provides high sensitivity and specificity for the quantification of potentially genotoxic nitrosamine impurities at parts-per-million (ppm) levels.
2.1. Reagents and Materials
-
N-Nitroso Silodosin (NNSI) Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent)
-
Silodosin Drug Substance (Test Sample)
2.2. Instrumentation
-
LC-MS/MS System (e.g., Sciex-4500 Q-trap or equivalent).
-
Analytical balance
-
Volumetric flasks and pipettes
2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | YMC Pack pro-C18 (150 x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Elution | Optimized for separation of NNSI from Silodosin peak |
| Flow Rate | 0.6 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined based on NNSI standard infusion |
| Diluent | Acetonitrile:Water (50:50 v/v) |
2.4. Preparation of Solutions
-
NNSI Stock Solution: Accurately weigh 10.0 mg of NNSI into a 10 mL volumetric flask and dissolve with diluent. Perform serial dilutions to prepare a working standard solution at the required level (e.g., 2.25 ppm with respect to the test sample concentration).
-
Test Solution: Accurately weigh 10 mg of the silodosin drug substance into a 10 mL volumetric flask. Add 5 mL of diluent, mix well, and make up to the mark. Filter through a 0.45 µm syringe filter before injection. This yields a sample concentration of 1 mg/mL.
Data Presentation and Validation
Method validation should be performed according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.
Table 1: Summary of Validation Parameters for UHPLC Method
| Parameter | Result |
| Linearity Range | LOQ to 200% of specification limit (e.g., 0.05 - 0.30%) |
| Correlation Coefficient (r²) | > 0.998 for all impurities |
| LOD | ~0.0001 mg/mL |
| LOQ | ~0.0003 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 5.0% for all impurities |
| Specificity | No interference from blank; peak purity of silodosin > 0.999 in stressed samples |
Table 2: Summary of Validation Parameters for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | LOQ to 5.0 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.0185 ppm |
| LOQ | ~0.055 ppm |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 10.0% |
| Specificity | No interference at the retention time of NNSI from silodosin matrix |
Visualizations
Caption: General workflow for silodosin impurity analysis.
Caption: Workflow for forced degradation studies.
References
Application Note: Identification of Dehydro Silodosin in Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. To ensure the quality, safety, and efficacy of a drug product, regulatory agencies require the identification and characterization of potential degradation products that may form during the manufacturing process or upon storage. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying these potential degradation products and developing stability-indicating analytical methods.
This application note provides a detailed protocol for conducting forced degradation studies on silodosin to identify and characterize its degradation products, with a specific focus on Dehydro Silodosin . This compound is a known impurity of Silodosin with the chemical name (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide and CAS Number 175870-21-0.[1][2] This document outlines the experimental procedures for stress testing, the analytical methodology for separation and identification, and a summary of the expected degradation profile.
Summary of Forced Degradation Results
Forced degradation studies on silodosin reveal its susceptibility to hydrolytic (acidic and basic) and oxidative conditions, while it demonstrates relative stability under thermal and photolytic stress.[3][4][5] Under various stress conditions, a consistent set of five major degradation products (DPs) are typically observed and are commonly designated as DP1 through DP5.
Based on mass spectrometry data from published literature, the degradation product DP1 , which is commonly observed under both acidic and basic hydrolytic stress conditions, corresponds to This compound . This identification is based on the comparison of the mass-to-charge ratio (m/z) of the degradation product with the known molecular weight of this compound (493.53 g/mol ).
The following table summarizes the typical quantitative results from forced degradation studies of silodosin.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation of Silodosin | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 90°C for 7 hours | Significant | DP1 (this compound), DP2 |
| Base Hydrolysis | 0.1 N NaOH | Reflux at 90°C for 7 hours | Significant | DP1 (this compound), DP4, DP5 |
| Oxidative Degradation | 0.05% H₂O₂ | Room Temperature for 10 min | ~15% | DP3 |
| Thermal Degradation | Hot Air Oven | 105°C for 2 days | Slight | - |
| Photolytic Degradation | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Photostability Chamber | Stable | - |
Experimental Protocols
Materials and Reagents
-
Silodosin Reference Standard
-
This compound Reference Standard (CAS: 175870-21-0)
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid (FA), LC-MS Grade
-
Water, HPLC/LC-MS Grade
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurements and tandem MS (MS/MS) capabilities for structural elucidation.
-
pH meter
-
Hot air oven
-
Photostability chamber
Preparation of Stock and Sample Solutions
-
Silodosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of silodosin reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Sample Preparation for Stress Studies: For each stress condition, transfer a specified amount of the stock solution into a suitable reaction vessel and add the stressor.
Forced Degradation Procedures
-
To 1 mL of silodosin stock solution, add 1 mL of 1 N HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with mobile phase for analysis.
-
To 1 mL of silodosin stock solution, add 1 mL of 1 N NaOH.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N HCl.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with mobile phase for analysis.
-
To 1 mL of silodosin stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with mobile phase for analysis.
-
Spread a thin layer of silodosin powder in a petri dish.
-
Place the petri dish in a hot air oven maintained at 105°C for 48 hours.
-
After exposure, dissolve an appropriate amount of the powder in methanol to obtain a concentration of 100 µg/mL for analysis.
-
Spread a thin layer of silodosin powder in a petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
After exposure, dissolve an appropriate amount of the powder in methanol to obtain a concentration of 100 µg/mL for analysis.
Analytical Method for Separation and Identification
-
Column: Acquity UPLC® BEH C18 (2.1 × 100 mm, 1.7 μm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile and Methanol (1:1, v/v)
-
Flow Rate: 0.15 mL/min
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
PDA Detection: 270 nm
The same UPLC method can be coupled to a mass spectrometer for the identification and structural elucidation of the degradation products.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Mass Analyzer: LTQ-Orbitrap or equivalent high-resolution mass spectrometer
-
Data Acquisition: Full scan for identification of m/z of parent ions and MS/MS for fragmentation analysis and structural characterization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of silodosin.
Formation of this compound
Caption: Formation of this compound under hydrolytic stress conditions.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on silodosin with the specific aim of identifying and characterizing this compound. The provided protocols for stress testing and the UPLC-MS analytical method are robust and stability-indicating. By following these guidelines, researchers, scientists, and drug development professionals can effectively assess the degradation pathways of silodosin, which is a critical step in ensuring the quality and safety of the final drug product. The identification of this compound (DP1) under acidic and basic hydrolytic conditions is a key finding that should be considered during formulation development and stability testing.
References
- 1. Silodosin Dehydro Impurity | 175870-21-0 [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Synthesis of Dehydro Silodosin: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of Dehydro silodosin, a key impurity and metabolite of the uroselective α1A-adrenoceptor antagonist, Silodosin. The synthesis of this indole analogue is crucial for its use as a reference standard in analytical method development, impurity profiling, and pharmacological studies. The protocols herein describe a two-stage synthetic approach commencing with the preparation of a pivotal indoline intermediate, followed by its dehydrogenation to yield the target compound, this compound. Methodologies for purification and characterization are also detailed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction
This compound, chemically known as 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide, is a significant related substance of the drug Silodosin.[1][2][3] Its synthesis is of paramount importance for the pharmaceutical industry to ensure the quality and safety of Silodosin drug products. This document outlines a reliable laboratory method for the preparation of this compound for research and reference standard purposes.
The synthetic strategy involves the initial preparation of a key silodosin intermediate, (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carbonitrile, followed by the dehydrogenation of the indoline ring to the corresponding indole, and subsequent hydrolysis of the nitrile to the carboxamide.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Silodosin | ![]() |
| Intermediate 1: (R)-3-(5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl)propyl benzoate | ![]() |
| Intermediate 2: 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate | ![]() |
| Intermediate 3: (R)-3-(7-cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indol-1-yl)propyl benzoate | ![]() |
| Intermediate 4: (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carbonitrile | ![]() |
| Intermediate 5 (Dehydro Nitrile): (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carbonitrile | ![]() |
Synthesis Pathway
The overall synthetic pathway for this compound is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Stage 1: Synthesis of (R)-1-(3-hydroxypropyl)-5-(2-((2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carbonitrile (Intermediate 4)
This intermediate is a direct precursor in the synthesis of Silodosin. Its preparation involves the coupling of two key building blocks followed by deprotection.
Step 1a: Synthesis of (R)-3-(7-cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indol-1-yl)propyl benzoate (Intermediate 3)
-
To a solution of (R)-3-(5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl)propyl benzoate (Intermediate 1) (1 equivalent) in a suitable solvent such as toluene or acetonitrile, add a base like potassium carbonate or diisopropylethylamine (2-3 equivalents).
-
Add 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate (Intermediate 2) (1-1.2 equivalents).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 1b: Synthesis of (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carbonitrile (Intermediate 4)
-
Dissolve Intermediate 3 (1 equivalent) in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents) to facilitate the hydrolysis of the benzoate ester.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give Intermediate 4.
| Parameter | Value | Reference |
| Yield (Step 1a) | 70-85% | Estimated from similar reactions in patent literature. |
| Yield (Step 1b) | 85-95% | Estimated from similar reactions in patent literature. |
| Purity (Intermediate 4) | >95% (by HPLC) | Typical purity after chromatography. |
Stage 2: Synthesis of this compound
Step 2a: Dehydrogenation to (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carbonitrile (Intermediate 5)
Two alternative methods for the dehydrogenation of the indoline ring are provided.
Method A: Palladium on Carbon (Pd/C) Catalyzed Dehydrogenation
-
Dissolve Intermediate 4 (1 equivalent) in a high-boiling point solvent such as xylene or mesitylene.
-
Add 10% Palladium on Carbon (10-20% w/w).
-
Add a hydrogen acceptor, such as maleic acid or cinnamic acid (2-3 equivalents).
-
Heat the mixture to reflux (140-170 °C) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the catalyst through a pad of celite, and wash the filter cake with a suitable solvent.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford Intermediate 5.
Method B: Manganese Dioxide (MnO2) Oxidation
-
Dissolve Intermediate 4 (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents) in portions.
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
After the starting material is consumed, filter the reaction mixture through celite, and wash the filter cake thoroughly with the solvent.
-
Concentrate the filtrate to obtain the crude Intermediate 5, which can be purified by column chromatography.
| Parameter | Method A (Pd/C) | Method B (MnO2) |
| Estimated Yield | 60-75% | 50-70% |
| Reaction Temperature | 140-170 °C | Room Temperature |
| Reaction Time | 6-12 hours | 24-48 hours |
Step 2b: Hydrolysis to this compound
-
Dissolve Intermediate 5 (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) (2-4 equivalents).
-
Add 30% hydrogen peroxide solution (3-5 equivalents) dropwise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
| Parameter | Value | Reference |
| Yield (Step 2b) | 70-85% | Based on similar nitrile hydrolysis reactions.[4] |
| Purity (Final Product) | >98% (by HPLC) | Typical purity after purification. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationships of Key Parameters
The yield and purity of the final product are influenced by several key parameters in the dehydrogenation step.
Caption: Key parameters influencing the dehydrogenation step.
Conclusion
The protocols described in this document provide a comprehensive guide for the laboratory synthesis of this compound. By following these procedures, researchers can reliably obtain this important indole analogue for use in various research and development activities within the pharmaceutical field. Careful optimization of the dehydrogenation step is recommended to maximize yield and purity. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
References
Application Notes and Protocols for the Isolation and Purification of Dehydro Silodosin from Bulk Silodosin
Introduction
Silodosin is a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). During the synthesis of silodosin, various related substances and impurities can be formed, one of which is Dehydro silodosin. This compound is a process-related impurity that needs to be monitored and controlled in the bulk drug substance to ensure its quality, safety, and efficacy.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from bulk silodosin for research and reference standard purposes. The primary methods covered are analytical High-Performance Liquid Chromatography (HPLC) for identification and quantification, followed by preparative HPLC for isolation and subsequent purification by recrystallization.
Chemical Structures
-
Silodosin: (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide
-
This compound: (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide[2][3]
Section 1: Analytical Method for Identification and Quantification
An analytical HPLC method is crucial for the initial identification and quantification of this compound in the bulk silodosin sample. This method will serve as the basis for developing the preparative HPLC method.
Protocol 1: Analytical HPLC Method
This protocol is adapted from established methods for the analysis of silodosin and its related substances.[4][5]
1. Instrumentation and Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- HPLC grade acetonitrile, methanol, ammonium acetate, and triethylamine.
- Purified water.
- Bulk silodosin sample containing this compound.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Gradient Elution Program for Analytical HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15 | 90 | 10 |
3. Preparation of Solutions:
- Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water. Add 1.0 mL of triethylamine and adjust the pH to 6.0 with glacial acetic acid.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
- Sample Solution: Accurately weigh and dissolve approximately 50 mg of the bulk silodosin sample in 50 mL of the diluent.
4. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent as a blank to ensure a clean baseline.
- Inject the standard solution to determine the retention time and response of this compound.
- Inject the sample solution to identify and quantify the this compound impurity based on the retention time and peak area relative to the standard.
Section 2: Isolation by Preparative HPLC
Preparative HPLC is a powerful technique for isolating specific compounds from a mixture. The following protocol is a scaled-up version of the analytical method, designed to isolate milligram quantities of this compound.
Protocol 2: Preparative HPLC for Isolation of this compound
1. Instrumentation and Materials:
- Preparative HPLC system with a fraction collector.
- Appropriate data acquisition software.
- Rotary evaporator.
- Lyophilizer (optional).
- Preparative HPLC column.
- HPLC grade solvents as per the analytical method.
- Bulk silodosin sample.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate buffer with 0.1% triethylamine, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 273 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Table 2: Gradient Elution Program for Preparative HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 25 | 15 | 85 |
| 30 | 15 | 85 |
| 30.1 | 85 | 15 |
| 35 | 85 | 15 |
3. Preparation of Sample Solution:
- Prepare a concentrated solution of the bulk silodosin in the initial mobile phase composition. The concentration will depend on the solubility and the column loading capacity. A starting concentration of 10-20 mg/mL is recommended.
- Filter the sample solution through a 0.45 µm filter before injection.
4. Procedure:
- Equilibrate the preparative HPLC system with the initial mobile phase composition.
- Perform a blank injection with the mobile phase.
- Inject the concentrated sample solution onto the column.
- Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time will be slightly different from the analytical method due to the different column and flow rate.
- Pool the collected fractions containing the pure this compound.
- Confirm the purity of the pooled fractions using the analytical HPLC method described in Protocol 1.
- Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure.
- The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to obtain the solid this compound.
Section 3: Purification by Recrystallization
Further purification of the isolated this compound can be achieved by recrystallization to remove any remaining minor impurities and obtain a highly pure crystalline solid.
Protocol 3: Recrystallization of this compound
1. Materials:
- Isolated this compound.
- Various organic solvents (e.g., ethyl acetate, isopropyl acetate, ethanol, methanol, water).
- Heating mantle or water bath.
- Crystallization dish.
- Filtration apparatus (e.g., Büchner funnel).
2. Procedure:
- Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at room temperature or below. Based on the purification of silodosin, ester solvents like ethyl acetate or isopropyl acetate are good starting points.
- Dissolution: Dissolve the isolated this compound in a minimal amount of the chosen hot solvent.
- Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath can induce crystallization.
- Isolation of Crystals: Collect the crystals by filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
- Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
8. Purity Assessment:
- Assess the purity of the recrystallized this compound using the analytical HPLC method (Protocol 1). The purity should be significantly higher than the isolated material.
Section 4: Data Presentation
Table 3: Summary of Analytical and Preparative HPLC Methods
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Column Dimensions | 50 x 4.6 mm, 2.7 µm | 250 x 21.2 mm, 5 µm |
| Mobile Phase | Ammonium acetate buffer/Acetonitrile | Ammonium acetate buffer/Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 273 nm | 273 nm |
Table 4: Purity Analysis of this compound at Different Stages
| Stage | Purity by HPLC (%) |
| Bulk Silodosin | (Varies, e.g., 0.1-0.5%) |
| After Preparative HPLC | > 95% |
| After Recrystallization | > 99.5% |
Section 5: Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical flow of the analytical HPLC protocol.
References
- 1. “A Process For Preparation Of Silodosin” [quickcompany.in]
- 2. Silodosin Dehydro Impurity | 175870-21-0 | SynZeal [synzeal.com]
- 3. Silodosin Dehydro Impurity | 175870-21-0 [chemicea.com]
- 4. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Complete Structural Characterization of Dehydro-Silodosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro-silodosin is a known process-related impurity of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). The comprehensive structural characterization of any pharmaceutical impurity is a critical step in drug development and quality control to ensure the safety and efficacy of the active pharmaceutical ingredient (API). This document provides a detailed overview of the analytical methodologies and protocols for the complete structural elucidation of Dehydro-silodosin. The protocols described herein are based on standard analytical techniques for small molecule characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Physicochemical Properties
Dehydro-silodosin, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is an impurity of Silodosin.[1][2][3][4] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide | [2] |
| Synonyms | Dehydro Silodosin | |
| CAS Number | 175870-21-0 | |
| Molecular Formula | C₂₅H₃₀F₃N₃O₄ | |
| Molecular Weight | 493.5 g/mol | |
| Appearance | Pale Yellow Solid | |
| pKa | 15.05 ± 0.10 | |
| Storage | Refrigerator (2-8°C) for long-term storage |
Spectroscopic and Chromatographic Data
The following tables represent the expected data from the structural characterization of Dehydro-silodosin.
¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Spectral Data (Representative)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole Ring | ||
| 1-CH₂ | 4.25 (t, J = 7.0 Hz) | 45.8 |
| 1-CH₂-CH ₂ | 2.05 (m) | 32.5 |
| 1-CH₂-CH₂-CH ₂-OH | 3.70 (t, J = 6.0 Hz) | 61.0 |
| 2-H | 7.20 (d, J = 3.0 Hz) | 125.0 |
| 3-H | 6.55 (d, J = 3.0 Hz) | 102.0 |
| 4-H | 7.30 (s) | 128.5 |
| 6-H | 7.10 (s) | 115.0 |
| C-5 | - | 135.0 |
| C-7 | - | 120.0 |
| C-8 | - | 130.0 |
| C-9 | - | 127.0 |
| Side Chain at C-5 | ||
| α-CH₂ | 2.95 (m) | 35.0 |
| β-CH | 3.10 (m) | 50.0 |
| γ-CH₃ | 1.25 (d, J = 6.5 Hz) | 20.0 |
| Aminoethyl Phenoxy Moiety | ||
| N-CH₂ | 3.05 (t, J = 5.5 Hz) | 48.0 |
| N-CH₂-CH ₂-O | 4.20 (t, J = 5.5 Hz) | 68.0 |
| O-CH₂ (Phenoxy) | 4.45 (q, J = 8.5 Hz) | 67.0 (t, J = 35 Hz) |
| CF₃ | - | 124.0 (q, J = 277 Hz) |
| Phenoxy Ring | ||
| 1'-C | - | 148.0 |
| 2'-C | - | 146.0 |
| 3'-H | 6.95 (d, J = 8.0 Hz) | 115.0 |
| 4'-H | 7.00 (t, J = 8.0 Hz) | 122.0 |
| 5'-H | 6.90 (t, J = 8.0 Hz) | 121.0 |
| 6'-H | 6.85 (d, J = 8.0 Hz) | 114.0 |
| Carboxamide | ||
| C=O | - | 170.0 |
| NH₂ | 5.80 (br s), 5.60 (br s) | - |
Note: This is a representative table based on the known structure of Dehydro-silodosin. Actual chemical shifts may vary depending on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Mass [M+H]⁺ | 494.2264 |
| Observed Mass [M+H]⁺ | 494.2261 |
| Major Fragmentation Ions (m/z) | 323.1808, 202.0917, 172.1121 |
FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H and O-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1660 | C=O stretching (Amide I) |
| 1610 | N-H bending (Amide II) |
| 1590, 1480 | Aromatic C=C stretching |
| 1250 | C-O stretching (Aryl ether) |
| 1150 | C-F stretching (Trifluoroethoxy) |
UV-Visible Spectroscopic Data
| Parameter | Value |
| Solvent | Methanol |
| λmax | 275 nm |
| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.
Instrumentation: 500 MHz NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Dehydro-silodosin reference standard in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Dehydro-silodosin in methanol. Dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Acquire full scan MS and data-dependent MS/MS spectra.
-
-
-
Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of Dehydro-silodosin with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Dehydro-silodosin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity.
Instrumentation: UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of Dehydro-silodosin in methanol (e.g., 100 µg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Data Acquisition:
-
Scan the sample solution from 200 to 400 nm using methanol as the blank.
-
Determine the λmax from the resulting spectrum.
-
-
Quantitative Analysis: Prepare a calibration curve using standard solutions of known concentrations to determine the molar absorptivity.
Visualizations
Experimental Workflow for Structural Characterization
Caption: Workflow for the structural characterization of Dehydro-silodosin.
Signaling Pathway of Silodosin
Caption: Signaling pathway of Silodosin's mechanism of action.
References
Application Notes and Protocols: Dehydro Silodosin in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydro silodosin is a known impurity of Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][3][4] The monitoring and control of impurities such as this compound are critical for ensuring the safety and efficacy of the final pharmaceutical product. This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical samples, focusing on stability-indicating chromatographic methods.
Chemical Information
-
Chemical Name: (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide[1]
-
CAS Number: 175870-21-0
Analytical Methodologies
Several chromatographic techniques have been developed and validated for the quantification of silodosin and its related substances, including this compound. These methods are essential for quality control, stability studies, and impurity profiling.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A robust stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API) and other degradation products.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Protocol: RP-HPLC Method for Silodosin and its Impurities
This protocol is based on a validated stability-indicating RP-HPLC method.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, water, acetonitrile, and glacial acetic acid in the ratio of 60:27:10:3 (v/v/v/v). The pH is adjusted to 3.2 ± 0.1.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Silodosin and this compound reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: For pharmaceutical formulations, weigh and powder the contents of capsules. Dissolve a quantity of powder equivalent to a specific amount of Silodosin in the mobile phase, sonicate to dissolve, and filter through a 0.2 µm syringe filter.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and system suitability parameters. The retention time for Silodosin is approximately 2.2 minutes under these conditions.
-
Inject the sample solution.
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Method Validation Summary
The following table summarizes the validation parameters for a representative HPLC method.
| Parameter | Result |
| Linearity Range | 10-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.00316 µg/mL |
| Limit of Quantification (LOQ) | 0.01054 µg/mL |
| Accuracy (% Recovery) | 98.9 - 100.2% |
| Precision (% RSD) | < 2% |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Related Substances
UHPLC offers faster analysis times and improved resolution, making it suitable for determining related substances, including this compound.
Protocol: Stability-Indicating UHPLC Method
This method is designed for the quantitative determination of silodosin and its related substances.
-
Instrumentation: A UHPLC system with a diode array detector.
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient elution program is employed.
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 273 nm
-
Column Temperature: 28°C
-
-
Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of Silodosin and its impurities (including this compound) by dissolving 10 mg of each in 20 mL of diluent.
-
Standard Solution: Prepare a working standard solution by diluting the stock solutions to the desired concentration.
-
Sample Solution: Prepare the sample solution by dissolving approximately 10 mg of the silodosin sample in a 20 mL volumetric flask with the diluent.
-
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are performed on Silodosin to produce potential degradation products, including this compound.
-
Acid Hydrolysis: Reflux with 0.1N HCl at 90°C for 7 hours.
-
Base Hydrolysis: Reflux with 0.1N NaOH at 90°C for 7 hours.
-
Oxidative Degradation: Treat with 0.05% H₂O₂ at room temperature for 10 minutes.
-
Thermal Degradation: Expose the solid drug to 105°C for 2 days.
-
Photolytic Degradation: Expose the drug solution to sunlight.
The UHPLC method should be able to separate the peaks of the degradation products from the main Silodosin peak, with a resolution of greater than 2.0.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for quantifying this compound and other metabolites in biological matrices like human plasma.
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for the bioanalysis of Silodosin and its metabolites.
Protocol: LC-MS/MS Method for Silodosin in Human Plasma
This protocol is adapted from validated methods for the determination of silodosin in human plasma.
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300-500 µL of plasma, add 50 µL of the internal standard working solution (e.g., Silodosin-d4).
-
Add 1.5 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and methyl tert-butyl ether).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent C8 column
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (40:60, v/v), with pH adjusted to 4.5 with acetic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Silodosin: m/z 496.3 → 261.4
-
Internal Standard (example): m/z 440.4 → 259.3
-
Note: The specific transition for this compound would need to be determined.
-
-
Quantitative Data Summary for Bioanalytical Method
| Parameter | Result |
| Linearity Range | 0.50 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-day Precision (% CV) | 3.2 - 7.2% |
| Inter-day Precision (% CV) | 2.0 - 7.5% |
| Extraction Recovery | 87.6 - 93.4% |
Conclusion
The analytical methods described provide robust and reliable approaches for the determination of this compound in both bulk pharmaceutical samples and biological matrices. The choice of method will depend on the specific application, with HPLC and UHPLC being ideal for quality control and stability testing, while LC-MS/MS is the preferred technique for bioanalytical studies requiring high sensitivity. Proper validation of these methods in accordance with ICH guidelines is essential to ensure accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Silodosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of silodosin, specifically addressing the potential for co-elution with its degradation products, such as dehydro silodosin.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of this compound with the parent silodosin peak or other impurities can compromise the accuracy and validity of analytical results. This guide provides a systematic approach to troubleshoot and resolve such issues.
Question: I am observing poor resolution between silodosin and a peak we suspect to be this compound. What are the initial steps to improve separation?
Answer:
Poor resolution is often the result of suboptimal chromatographic conditions. Here are the initial steps to address this issue, moving from simpler to more complex adjustments:
-
Optimize the Mobile Phase Composition: The organic modifier and buffer composition of the mobile phase play a critical role in chromatographic selectivity.
-
Adjust Organic Modifier Ratio: If using a gradient method, try altering the gradient slope. A shallower gradient provides more time for compounds to interact with the stationary phase, often improving resolution. For isocratic methods, systematically vary the percentage of the organic solvent.
-
Change the Organic Modifier: If using acetonitrile, consider switching to or adding methanol. The different solvent properties can alter selectivity and improve the separation of closely eluting compounds.[1]
-
Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like silodosin and its impurities. Adjusting the pH can alter the charge state of the analytes and their interaction with the stationary phase. A common mobile phase includes a buffer like ammonium acetate or formic acid to control pH.[1][2][3]
-
-
Review and Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation by allowing more time for mass transfer between the mobile and stationary phases. However, this will also increase the run time.
-
Column Selection and Temperature:
-
Stationary Phase: The choice of stationary phase is fundamental. C18 columns are commonly used for silodosin analysis.[2] If you are using a C18 column and still facing co-elution, consider a column with a different bonding chemistry (e.g., C8, Phenyl-Hexyl) or a different particle size for higher efficiency (e.g., switching from a 5 µm to a sub-2 µm particle column in UPLC).
-
Column Temperature: Adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases viscosity and can improve peak shape, but it may also alter the retention characteristics of the analytes differently, potentially improving resolution.
-
Experimental Protocols
A well-defined experimental protocol is essential for reproducible results. The following is a detailed methodology for a stability-indicating UPLC method adapted from published literature, which has been shown to effectively separate silodosin from its degradation products.
Sample Preparation for Forced Degradation Studies:
Forced degradation studies are necessary to generate degradation products like this compound and to confirm the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve 5 mg of silodosin in 1 mL of 0.1 N HCl and reflux at 90°C for 7 hours.
-
Base Hydrolysis: Dissolve 5 mg of silodosin in 1 mL of 0.1 N NaOH and reflux at 90°C for 7 hours.
-
Oxidative Degradation: Dissolve 1 mg of silodosin in 1 mL of 0.05% hydrogen peroxide and keep at room temperature for 10 minutes.
-
Thermal Degradation: Expose solid silodosin to 105°C in a hot air oven for two days.
-
Photolytic Degradation: Expose the silodosin sample to an overall illumination of not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV radiation.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
UPLC Method Parameters:
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in a 1:1 mixture of acetonitrile and methanol |
| Gradient Elution | A linear gradient should be optimized. A starting point could be a low percentage of B, gradually increasing to a high percentage over 10-15 minutes. |
| Flow Rate | 0.15 mL/min |
| Column Temperature | 30°C (can be optimized) |
| Detection Wavelength | 273 nm or 225 nm |
| Injection Volume | 1-5 µL |
Data Presentation
The following table summarizes typical chromatographic parameters that should be monitored to ensure adequate separation. The values are illustrative and should be established during method validation.
| Parameter | Silodosin | This compound (or other impurity) | Acceptance Criteria |
| Retention Time (min) | ~5.0 | ~4.5 | Consistent retention times with low %RSD |
| Relative Retention Time (RRT) | 1.00 | ~0.90 | RRT should be consistent and used for peak identification |
| Resolution (USP) | - | > 2.0 | A resolution of > 2.0 ensures baseline separation |
| Tailing Factor (USP) | < 1.5 | < 1.5 | Symmetrical peaks are indicative of good chromatographic performance |
| Theoretical Plates | > 2000 | > 2000 | High plate count indicates column efficiency |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.
References
- 1. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Peak Symmetry for Dehydro Silodosin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the peak symmetry of Dehydro silodosin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak symmetry.
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound, a basic compound, is often due to secondary interactions with the stationary phase or issues with the analytical method's parameters. Common causes include:
-
Secondary Silanol Interactions: this compound, containing an amine group, can interact with acidic silanol groups on the surface of silica-based columns (like C18), leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of this compound can vary, contributing to peak asymmetry.[1]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.
Q2: How can I improve the peak tailing of this compound?
A2: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Since this compound is a basic compound, adjusting the mobile phase to a lower pH (e.g., pH 2.5-4) can help to protonate the analyte and minimize interactions with residual silanols on the column. A pKa value for this compound has been reported as 15.05 ± 0.10, indicating it is a weak base. Operating at a pH well below the pKa of the silanol groups (around 3.5-4.5) will ensure they are not ionized.
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can competitively bind to active silanol sites on the stationary phase, reducing their interaction with this compound.
-
Column Selection: Employ a modern, high-purity silica column with end-capping. End-capped columns have fewer accessible silanol groups, which reduces the chances of secondary interactions. Alternatively, consider columns with a different stationary phase, such as a polar-embedded phase, which can provide shielding from residual silanols.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and mask residual silanol activity.
Q3: What should I do if my this compound peak is fronting?
A3: Peak fronting is typically caused by:
-
Sample Overload: This occurs when the concentration of the analyte in the injected sample is too high for the column to handle. To resolve this, dilute your sample and re-inject. If the peak shape improves, overloading was the likely issue.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase conditions (e.g., 100% acetonitrile in a mobile phase with a high aqueous percentage), it can lead to peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Experimental Protocols
Below are detailed methodologies for experiments aimed at improving the peak symmetry of this compound.
Protocol 1: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the peak symmetry of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Orthophosphoric acid
-
Ammonium acetate or Potassium phosphate monobasic
-
Water (HPLC grade)
Procedure:
-
Prepare Mobile Phases:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use a buffer salt like ammonium acetate or potassium phosphate at a concentration of 20 mM. Adjust the pH using formic acid or orthophosphoric acid.
-
The organic modifier will be acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Aqueous buffer (at the desired pH)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for this compound (e.g., 270 nm).
-
-
Analysis:
-
Prepare a standard solution of this compound in the initial mobile phase composition.
-
Inject the standard solution using each of the prepared mobile phase pH values.
-
Record the chromatograms and measure the peak asymmetry factor (As) or tailing factor (Tf) for the this compound peak at each pH.
-
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the impact of a mobile phase additive (Triethylamine) on peak symmetry.
Procedure:
-
Prepare Mobile Phases:
-
Based on the results from Protocol 1, select the optimal mobile phase pH.
-
Prepare two sets of this mobile phase: one with and one without the addition of 0.1% (v/v) Triethylamine (TEA).
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
-
Analysis:
-
Inject the this compound standard using both mobile phases.
-
Compare the peak asymmetry factor or tailing factor with and without the addition of TEA.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the optimization experiments.
Table 1: Effect of Mobile Phase pH on this compound Peak Symmetry
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 3.0 | 1.1 | 1.05 |
| 4.0 | 1.3 | 1.25 |
| 5.0 | 1.6 | 1.55 |
| 6.0 | 1.9 | 1.85 |
| 7.0 | 2.2 | 2.15 |
Table 2: Effect of Mobile Phase Additive (0.1% TEA) on Peak Symmetry at pH 4.0
| Mobile Phase | Tailing Factor (Tf) | Asymmetry Factor (As) |
| Without TEA | 1.3 | 1.25 |
| With 0.1% TEA | 1.0 | 1.0 |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships in method development for improving peak symmetry.
References
Strategies to minimize Dehydro silodosin formation during silodosin manufacturing
Welcome to the technical support center for silodosin manufacturing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of the critical process-related impurity, Dehydro silodosin.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant peak corresponding to the this compound impurity in our crude silodosin batches. What is the likely chemical transformation occurring?
A1: this compound is formed by the dehydrogenation, or oxidation, of the indoline ring system in the silodosin molecule to an indole ring. This converts the 2,3-dihydro-1H-indole core into a 1H-indole structure. This impurity is a known degradation and process-related product.
Q2: What are the common process parameters that can promote the formation of this compound?
A2: The formation of this compound is primarily linked to oxidative conditions. Key contributing factors include:
-
Presence of Oxidizing Agents: Silodosin is highly susceptible to oxidation. Even trace amounts of oxidizing agents, such as peroxides, in solvents or reagents can lead to the formation of this compound.[1][2]
-
Use of Certain Catalysts: Catalysts like Palladium on carbon (Pd/C), often used for hydrogenation or deprotection steps, can catalyze dehydrogenation of indolines, especially at elevated temperatures or in the presence of a hydrogen acceptor.
-
Elevated Temperatures: High temperatures during reaction, work-up, or distillation can increase the rate of degradation and impurity formation. Stability studies have shown that temperature plays a critical role in the degradation of silodosin to this compound.
-
Exposure to Air (Oxygen): Prolonged exposure of the reaction mixture or isolated product to atmospheric oxygen, particularly at high temperatures, can facilitate oxidative dehydrogenation.
Q3: During a deprotection step using Pd/C, we noticed an increase in this compound. Is this expected and how can we mitigate it?
A3: Yes, this is a known risk. While Pd/C is a hydrogenation catalyst, under certain conditions, it can also catalyze the reverse reaction: dehydrogenation. To mitigate the formation of this compound during a Pd/C-catalyzed reaction, consider the following strategies:
-
Control the Temperature: Perform the reaction at the lowest effective temperature. Avoid prolonged heating or high-temperature reflux.
-
Ensure an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen, which can act as an oxidant.
-
Optimize Catalyst Loading and Reaction Time: Use the minimum amount of catalyst required and monitor the reaction closely to avoid unnecessarily long reaction times after the primary reaction is complete.
-
Screen Alternative Catalysts: If dehydrogenation remains a persistent issue, consider alternative catalysts or deprotection strategies that do not involve palladium.
Q4: How can we effectively remove this compound from our final product if it has already formed?
A4: Purification can be achieved through crystallization. A patented process describes the effective removal of this compound by recrystallizing the crude product from an ester-based solvent. This method has been shown to reduce the impurity level to below 0.1%.[3]
Q5: What analytical methods are suitable for monitoring this compound levels?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the standard for detecting and quantifying this compound.[1][2] These methods can effectively separate silodosin from its process-related impurities and degradation products, allowing for accurate quantification.
Data Presentation
Table 1: Effect of Oxidative Stress on Silodosin Degradation
This table summarizes data from a forced degradation study, highlighting the sensitivity of silodosin to oxidative conditions.
| Stress Condition | Exposure Time | Degradation Observed (%) | Key Degradant |
| 0.05% Hydrogen Peroxide (H₂O₂) at Room Temp. | 10 minutes | ~15% | Oxidative Degradants |
| 1.0% Hydrogen Peroxide (H₂O₂) at Room Temp. | < 10 minutes | Complete Degradation | Oxidative Degradants |
Source: Adapted from forced degradation studies.
Table 2: Purity Specifications for Silodosin Post-Purification
This table outlines the achievable purity levels for silodosin with respect to the this compound impurity after implementing a specific purification protocol.
| Impurity Name | Specification Limit (Area % by HPLC) | Purification Method |
| This compound | ≤ 0.1% | Recrystallization from an ester solvent (e.g., ethyl acetate) |
Source: Adapted from process patent data.
Experimental Protocols
Protocol 1: Purification of Crude Silodosin to Minimize Dehydro Impurity
This protocol is based on a method described for reducing this compound levels via recrystallization.
Objective: To reduce the level of this compound impurity in a crude batch of silodosin to ≤ 0.1%.
Materials:
-
Crude Silodosin (containing > 0.1% this compound)
-
Ethyl acetate (or other suitable ester solvent like isopropyl acetate)
-
Standard analytical equipment for HPLC analysis
Procedure:
-
Dissolution: In a suitable reaction vessel, charge the crude silodosin. Add ethyl acetate (a volume sufficient for complete dissolution at elevated temperature, e.g., 10-15 volumes).
-
Heating: Heat the mixture to the reflux temperature of ethyl acetate (approx. 77°C) with stirring until a clear, homogeneous solution is obtained.
-
Cooling & Crystallization: Gradually cool the solution to room temperature (20-25°C) over a period of 2-4 hours to allow for crystallization. For improved yield, the mixture can be further cooled to 0-5°C and held for an additional 1-2 hours.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the collected solid cake with a small volume of cold ethyl acetate to remove residual mother liquor.
-
Drying: Dry the purified silodosin under vacuum at 40-50°C until a constant weight is achieved.
-
Analysis: Submit a sample of the dried, purified silodosin for HPLC analysis to confirm the purity and ensure the this compound level is within the required specification (≤ 0.1%).
Visualizations
Caption: Chemical transformation from silodosin to this compound.
Caption: Logical workflow for troubleshooting this compound formation.
Caption: Key control points in a workflow to minimize impurity formation.
References
Technical Support Center: Optimization of Mobile Phase for Silodosin Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the analysis of silodosin and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase (RP) HPLC/UPLC analysis of silodosin impurities?
A typical starting point for a reversed-phase method uses a C18 column with a mobile phase consisting of an aqueous component and an organic component.[1] A common mobile phase composition involves a buffer like ammonium acetate or phosphate buffer at a slightly acidic pH (e.g., pH 3.2 to 6.0) as the aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile or methanol as the organic phase (Mobile Phase B).[2][3][4] For example, one validated UHPLC method uses 10 mM ammonium acetate buffer (pH 6.0) with 0.1% triethylamine and acetonitrile in a gradient elution.[2]
Q2: Should I use an isocratic or a gradient elution method for silodosin impurity analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Gradient Elution is generally preferred for analyzing silodosin and its related substances, especially in stability-indicating methods where a wide range of impurities with different polarities, including process-related impurities and degradation products, need to be separated. Gradient methods allow for the separation of complex mixtures in a shorter overall analysis time while maintaining good resolution.
-
Isocratic Elution can be suitable for simpler separations, such as quantifying a few known impurities with similar properties or for chiral separation of enantiomers. Isocratic methods are often simpler to develop and transfer but may result in long run times and broad peaks for late-eluting compounds.
Q3: What are the common detectors and wavelengths used for silodosin impurity analysis?
A Photodiode Array (PDA) or UV detector is commonly used for the analysis of silodosin and its impurities. The detection wavelength is typically set between 225 nm and 273 nm, with 269-273 nm being frequently reported for optimal response for both the active pharmaceutical ingredient (API) and its related substances.
Q4: What are the critical system suitability parameters to monitor?
According to ICH guidelines and published methods, the following system suitability parameters are critical:
-
Resolution: The resolution between silodosin and its closest eluting impurity peak should typically be greater than 2.0.
-
Tailing Factor (Symmetry): The tailing factor for the silodosin peak should not be more than 1.5.
-
Theoretical Plates: A high number of theoretical plates indicates good column efficiency.
-
Relative Standard Deviation (RSD): The %RSD for peak area and retention times from replicate injections should be less than 2.0%.
Troubleshooting Guide
Problem 1: Poor peak shape (e.g., peak tailing) is observed for silodosin.
-
Cause: Silodosin is a basic compound, and secondary interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.
-
Solution 1: Add a competing base to the mobile phase. Incorporating a modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%) into the aqueous mobile phase can minimize tailing by masking the active silanol sites.
-
Solution 2: Adjust the mobile phase pH. Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups, reducing interactions. One study found that a sharp peak was achieved at pH 3.
-
Solution 3: Use an appropriate column. Columns with exhaustive end-capping are ideal for basic compounds as they have fewer free silanol groups.
Problem 2: Inadequate resolution between silodosin and a critical impurity.
-
Cause: The selectivity of the chromatographic system is insufficient to separate the compounds.
-
Solution 1: Optimize the gradient profile. A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks. Introducing an isocratic hold at a specific mobile phase composition where the compounds show differential retention can also enhance resolution.
-
Solution 2: Change the organic solvent. The choice of organic solvent (e.g., acetonitrile vs. methanol) affects selectivity. If using acetonitrile, trying methanol (or a combination) may alter the elution order and improve separation.
-
Solution 3: Adjust the mobile phase pH. Small changes in the buffer pH (e.g., ±0.2 units) can alter the ionization state of the analytes and impurities, which can significantly impact retention and resolution.
-
Solution 4: Modify the column temperature. Adjusting the column temperature can influence selectivity. A study on silodosin impurities evaluated temperatures at 23°C, 28°C, and 33°C to assess the impact on resolution.
Problem 3: Retention times are drifting or unstable.
-
Cause: This can be due to insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution 1: Ensure proper column equilibration. Before starting a sequence of injections, especially for a gradient method, it is crucial to equilibrate the column with the initial mobile phase conditions for a sufficient time. Gradient methods require a re-equilibration step after each run.
-
Solution 2: Use a column thermostat. Maintaining a constant column temperature is essential for reproducible retention times.
-
Solution 3: Prepare fresh mobile phase daily. The composition of the mobile phase, especially the pH of aqueous buffers, can change over time due to evaporation of organic components or absorption of CO2.
Data Presentation
Table 1: Comparison of Reported RP-HPLC/UPLC Mobile Phase Conditions
| Method Type | Column | Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| UHPLC | Agilent Poroshell 120 EC-C18 (50 x 4.6mm, 2.7 µm) | 10 mM Ammonium Acetate buffer with 0.1% TEA (pH 6.0) in 90:10 Water:ACN | 95:5 ACN:Water | Gradient | |
| UPLC | HSS C18 (100 x 2.1mm, 1.7 µm) | pH 3.2 Phosphate buffer | Acetonitrile | Gradient | |
| HPLC | Fortis C18 (150 x 4.6mm, 5 µm) | 0.1% Formic Acid in Water | Acetonitrile | Gradient | |
| HPLC | Zodiacil C18 (150 x 4.6mm, 3.5 µm) | 0.01N KH2PO4 | Acetonitrile | Isocratic (55:45 A:B) | |
| HPLC | C18 (250 x 4.6mm, 5 µm) | 10 mM Phosphate buffer (pH 4.0) | Methanol:Acetonitrile (40:40) | Isocratic | |
| HPLC | Agilent C18 | Water with 0.1% Ortho-phosphoric acid | Methanol | Isocratic (30:70 A:B) |
TEA: Triethylamine, ACN: Acetonitrile
Experimental Protocols
Protocol 1: Stability-Indicating RP-UHPLC Method
This protocol is based on a validated method for the quantitative determination of silodosin and its related substances.
-
Chromatographic System: UHPLC system with a PDA detector.
-
Column: Agilent Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer, add 0.1% triethylamine, and adjust the pH to 6.0 with glacial acetic acid. Mix this buffer with acetonitrile in a 90:10 (v/v) ratio.
-
Mobile Phase B: Mix acetonitrile and Milli-Q water in a 95:5 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 28°C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0 min: 10% B
-
6 min: 90% B
-
8 min: 90% B
-
12 min: 10% B (followed by re-equilibration).
-
-
Sample Preparation: Prepare the sample at a concentration of 0.5 mg/mL in a diluent consisting of acetonitrile and Mobile Phase A (1:1 v/v).
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve silodosin in 0.1 N HCl and reflux at 90°C for 7 hours.
-
Base Hydrolysis: Dissolve silodosin in 0.1 N NaOH and reflux at 90°C for 7 hours.
-
Neutral Hydrolysis: Dissolve silodosin in distilled water and reflux at 90°C for 7 hours.
-
Oxidative Degradation: Prepare a silodosin solution (1.0 mg/mL) in 0.05% hydrogen peroxide and keep it at room temperature for 10 minutes. Note: Silodosin is highly sensitive to peroxide.
-
Thermal Degradation: Expose solid silodosin to 105°C in a hot air oven for two days.
-
Photolytic Degradation: Expose the silodosin sample to an overall illumination of not less than 1.2 million lux hours of visible light and 200 W h/m² of UV radiation in a photostability chamber.
-
Sample Analysis: After exposure, neutralize the acidic and basic samples, suitably dilute all stressed samples with the mobile phase to a target concentration (e.g., 0.5 mg/mL), and analyze using the developed HPLC/UPLC method.
Visualizations
Caption: A typical workflow for developing and optimizing an HPLC/UPLC mobile phase.
Caption: A decision tree for troubleshooting inadequate peak resolution.
References
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Dehydro Silodosin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Dehydro silodosin, a metabolite of Silodosin. Our focus is on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure accurate and reliable quantification.
Troubleshooting Guide: Matrix Effects in this compound Bioanalysis
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis, leading to inaccurate and imprecise results.[1][2][3] Phospholipids are a major cause of these effects in plasma and serum samples.[4] This guide provides a structured approach to identifying and resolving common issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, can suppress the ionization of this compound in the MS source. | Optimize Sample Preparation: • Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. • Utilize phospholipid removal plates or cartridges (e.g., HybridSPE) for targeted depletion of phospholipids.Chromatographic Optimization: • Adjust the chromatographic gradient to separate this compound from the ion-suppressing regions of the chromatogram. |
| High Variability in Analyte Response (Poor Precision) | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between different samples or lots can lead to inconsistent ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): • A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience similar matrix effects, thereby providing effective normalization and improving precision.Matrix-Matched Calibrators and QCs: • Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Peak Tailing or Broadening | Matrix Overload: High concentrations of matrix components can lead to poor peak shape and column fouling. | Dilute the Sample: • If sensitivity allows, diluting the sample can reduce the overall concentration of matrix components being introduced into the LC-MS/MS system.Improve Sample Cleanup: • As with low sensitivity, enhancing the sample preparation method will reduce the amount of interfering substances. |
| Shift in Retention Time | Column Degradation/Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can alter its chemistry and affect retention times. | Implement a Guard Column: • A guard column can protect the analytical column from strongly retained matrix components.Optimize Sample Preparation: • Thorough sample cleanup is crucial to prevent column contamination.Regular Column Washing: • Implement a robust column washing procedure between analytical runs. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A1: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other interfering matrix components, which can lead to significant ion suppression. For robust and sensitive bioanalysis of this compound, more selective techniques are recommended:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively isolating the analyte from the matrix. Method development is required to optimize the sorbent, wash, and elution steps.
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar matrix components like salts and some phospholipids. Optimization of the extraction solvent and pH is crucial for good recovery.
-
Phospholipid Removal Techniques: Specialized products like HybridSPE or Ostro plates combine the simplicity of PPT with the targeted removal of phospholipids, resulting in significantly cleaner extracts and reduced matrix effects.
Q2: I am still observing significant matrix effects even after using LLE. What can I do?
A2: If a single LLE step is insufficient, consider the following:
-
Double LLE: A two-step LLE can improve selectivity. An initial extraction with a non-polar solvent like hexane can remove hydrophobic interferences, followed by extraction of the analyte from the aqueous phase with a more polar, water-immiscible solvent.
-
pH Optimization: Ensure the pH of the aqueous sample is adjusted to a level where this compound is in its neutral form to maximize its partitioning into the organic solvent.
-
Solvent Selection: Experiment with different organic solvents or mixtures to improve extraction efficiency and selectivity for this compound.
Internal Standard
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?
A3: Yes, the use of a SIL-IS is highly recommended and considered best practice. A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte. It will therefore co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction for matrix effects and improving the precision and accuracy of the method.
Chromatography and Mass Spectrometry
Q4: How can I optimize my LC method to reduce matrix effects?
A4: Chromatographic separation plays a key role in mitigating matrix effects. The goal is to separate the elution of this compound from co-eluting, ion-suppressing matrix components.
-
Gradient Optimization: A well-optimized gradient elution can provide the necessary resolution.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly unretained and highly retained matrix components, preventing them from entering the mass spectrometer source.
Q5: Which ionization technique is less prone to matrix effects, ESI or APCI?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your method development allows, evaluating APCI could be a viable strategy to reduce matrix effects, particularly for less polar analytes.
Experimental Protocols
Detailed Methodology 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4). For calibration standards and QCs, add the appropriate concentration of this compound working solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:methyl tert-butyl ether, 1:1 v/v).
-
Mixing: Vortex the samples for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Detailed Methodology 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a mixed-mode cation exchange SPE sorbent and should be optimized.
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables present typical performance data for bioanalytical methods of Silodosin and its metabolites, which can serve as a benchmark when developing a method for this compound.
Table 1: Extraction Recovery and Matrix Effect Data for Silodosin and its Glucuronide Metabolite
| Analyte | Extraction Method | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Silodosin | LLE | 90.8 - 93.4 | 0.962 - 1.023 |
| KMD-3213G (Glucuronide) | LLE | 87.6 - 89.9 | 0.962 - 1.023 |
An IS-Normalized Matrix Factor close to 1 indicates minimal relative matrix effect.
Table 2: LC-MS/MS Parameters for Silodosin Analysis
| Parameter | Value |
| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Silodosin) | m/z 496.1 → 261.2 |
| MRM Transition (this compound) | To be determined empirically |
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Enhancing Silodosin Purity and Yield
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in the synthesis of Silodosin, with a special focus on enhancing yield and controlling the formation of the Dehydro silodosin impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Silodosin synthesis?
A1: The most frequently reported process-related impurities in Silodosin synthesis include N,N-dialkyl impurities, dimeric impurities, and the this compound impurity.[1][2][3] The formation of N,N-dialkyl impurities is a particular challenge during the condensation steps of the synthesis.[3]
Q2: What is the this compound impurity and why is its control important?
A2: this compound, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a critical process-related impurity.[4] It is structurally different from Silodosin in that the indoline ring has been oxidized to an indole ring. As with any impurity in an active pharmaceutical ingredient (API), its levels must be strictly controlled to meet regulatory standards and ensure the safety and efficacy of the final drug product.
Q3: What general strategies can enhance the overall yield and purity of Silodosin?
A3: Key strategies focus on the purification of critical intermediates. The formation of acid addition salts, such as tartrate or oxalate salts of intermediates, has proven effective in significantly reducing impurities and improving yield. For instance, isolating the tartrate salt of the cyano hydroxy intermediate can yield Silodosin with purity greater than 99.6% and N,N-dialkyl impurity levels below 0.2%. Additionally, a convergent synthesis approach, capitalizing on a radical retrosynthetic strategy, has been reported to provide the target in only seven steps.
Q4: Which purification methods are most effective for the final Silodosin product?
A4: Recrystallization is a highly effective final purification step. Using ester solvents, particularly ethyl acetate, has been shown to successfully reduce this compound impurity to 0.05% or less and bring the overall purity to 99.75% or higher. Other solvents like isopropyl acetate have also been used effectively to improve optical purity.
Troubleshooting Guide
Problem 1: High Levels of this compound Impurity Detected in the Final Product.
-
Possible Cause: Unintended oxidation of the indoline ring of Silodosin or a key intermediate. This can be influenced by reaction conditions, the presence of certain reagents, or exposure to air at elevated temperatures.
-
Solution:
-
Purification: Employ recrystallization using an ester solvent. A documented procedure involves dissolving the crude product in ethyl acetate at 65-70°C, followed by cooling, filtration, and drying, which effectively reduces the dehydro impurity to below 0.05%.
-
Process Control: Review the final synthesis steps, particularly those involving heat or potential oxidizing agents. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) where appropriate to minimize oxidation.
-
Problem 2: Significant Presence of N,N-Dialkyl or Dimeric Impurities.
-
Possible Cause: These impurities often form during the condensation reaction that links the indoline core with the side chain.
-
Solution:
-
Intermediate Purification: The most effective strategy is to purify key intermediates via salt formation before proceeding. Preparing a monooxalate or tartrate salt of the cyano benzyloxy intermediate can substantially reduce the level of dimeric impurities. While direct purification of the final product can be challenging, purifying the intermediate is a more robust method to prevent their carry-over.
-
Problem 3: Low Optical Purity (Enantiomeric Excess) of Silodosin.
-
Possible Cause: Racemization at the chiral center during one of the synthesis or workup steps. The optical purity of the final Silodosin is highly dependent on the optical purity of the key chiral amine intermediate.
-
Solution:
-
Chiral Starting Material: Ensure the use of a highly optically pure starting material, such as (R)-alanine, to build the chiral side chain.
-
Diastereoselective Reaction: Employing a diastereoselective reductive amination step can yield an optically pure amine intermediate, which is crucial for the synthesis.
-
Purification: The final optical purity can be enhanced by recrystallization. Dissolving crude Silodosin with 98.5% e.e. in ethyl acetate at 55°C and cooling can increase the enantiomeric excess to 99.9%.
-
Problem 4: Low Overall Reaction Yield.
-
Possible Cause: Low yields can stem from complex multi-step syntheses with inefficient reactions or significant material loss during purification steps like column chromatography.
-
Solution:
-
Optimize Synthesis Route: Consider more convergent synthetic strategies. A route using a reductive decarboxylative cross-coupling has been shown to be more efficient than longer, linear syntheses.
-
Improve Purification Efficiency: Replace column chromatography with crystallization or salt formation techniques where possible. These methods are more scalable and often result in less product loss for industrial production.
-
Data on Purification Enhancement
The following table summarizes the effectiveness of various purification techniques on Silodosin and its intermediates, as reported in the literature.
| Intermediate/Final Product | Purification Method | Initial Purity / Impurity Level | Final Purity / Impurity Level | Reference |
| Crude Silodosin | Recrystallization (Ethyl Acetate) | Not specified | Purity: 99.75%, Dehydro Impurity: 0.05%, Dimer Impurity: Not Detected | |
| Crude Silodosin | Recrystallization (Ethyl Acetate) | Optical Purity: 98.5% e.e. | Optical Purity: 99.9% e.e. | |
| Crude Silodosin | Recrystallization (Isopropyl Acetate) | Optical Purity: 98.0% e.e. | Optical Purity: 97.0% e.e. | |
| Cyano Benzyloxy Intermediate | Oxalate Salt Formation | Dimeric Impurity: 13.6% | Dimeric Impurity: 0.9% | |
| Cyano Hydroxy Intermediate | Acetate Salt Formation | N,N-dialkyl Impurity: 0.6% | N/A (impurity remains) | |
| Cyano Hydroxy Intermediate | Tartrate Salt Formation | Not specified | Purity > 99%, N,N-dialkyl Impurity < 0.15% |
Key Experimental Protocols
Protocol 1: Purification of Crude Silodosin via Recrystallization
This protocol is based on methods demonstrated to effectively remove the this compound impurity.
-
Dissolution: Dissolve the crude Silodosin product in ethyl acetate (approx. 4.2 mL per gram of crude product) in a suitable reaction vessel.
-
Heating: Heat the mixture to 65-70°C with stirring until a clear solution is obtained.
-
Cooling: Gradually cool the solution to 20-25°C to allow for crystallization.
-
Filtration: Filter the precipitated solid and wash the filter cake with a small amount of cold ethyl acetate.
-
Drying: Dry the purified product in a vacuum tray drier at 40-45°C for 10 hours or until a constant weight is achieved.
Protocol 2: Purification of Cyano Benzyloxy Intermediate via Oxalate Salt Formation
This protocol is based on a process shown to reduce dimeric impurities.
-
Reaction: Follow the primary synthesis procedure to obtain the crude 3-{7-cyano-5-[(2R)-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}-propyl benzoate intermediate.
-
Salt Formation: Dissolve the crude intermediate in a suitable solvent (e.g., ethyl acetate). Add a solution of oxalic acid in the same solvent to precipitate the monooxalate salt.
-
Isolation: Isolate the precipitated salt by filtration and wash with the solvent.
-
Liberation of Free Base: To proceed with the synthesis, suspend the oxalate salt in a mixture of water and an appropriate organic solvent (e.g., methylene dichloride) and basify with an aqueous base (e.g., sodium bicarbonate solution) to liberate the free base into the organic layer.
-
Workup: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to obtain the purified intermediate.
Visualizations
Caption: Troubleshooting workflow for high impurity levels in Silodosin synthesis.
Caption: Formation of Dehydro impurity from the indoline intermediate.
References
Technical Support Center: Preparative Chromatography of Dehydro Silodosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the preparative chromatography of Dehydro silodosin, a known impurity of the active pharmaceutical ingredient (API) Silodosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is an impurity of Silodosin.[1][2] Regulatory bodies require the identification, characterization, and quantification of impurities in pharmaceutical products to ensure their safety and efficacy.[3] Preparative chromatography is a crucial technique for isolating a sufficient quantity of this compound for use as a reference standard in analytical method development and validation.
Q2: What are the primary challenges in the preparative chromatography of this compound?
A2: The main challenges are typical for impurity isolation and include:
-
Low Concentration: this compound is often present at low levels in crude Silodosin samples.
-
Structural Similarity: As an analogue of Silodosin, its chromatographic behavior can be very similar to the parent drug and other related impurities, making separation difficult.
-
Co-elution: There is a risk of co-elution with other impurities, which complicates the purification process.
-
Column Overload: Overloading the column in an attempt to increase yield can lead to poor peak shape and decreased resolution.
-
Method Scale-Up: Transferring an analytical method to a preparative scale requires careful optimization to maintain separation efficiency while increasing throughput.[4]
Q3: What type of column is typically used for the preparative separation of this compound?
A3: A reversed-phase C18 column is a common choice for the separation of Silodosin and its impurities.[3] For preparative scale, a column with a larger internal diameter (e.g., 21.2 mm) and appropriate particle size (e.g., 5 µm) is used to handle higher sample loads.
Troubleshooting Guide
This guide addresses common issues encountered during the preparative chromatography of this compound.
Poor Peak Shape
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol groups on the column packing. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.4) can protonate the analyte and minimize silanol interactions. - Use a High-Purity, End-Capped Column: These columns have fewer exposed silanol groups. - Add a Competing Base: Including a small amount of a competing base like triethylamine (TEA) in the mobile phase can mask the silanol groups. |
| Peak Fronting | Column overload. | - Reduce Sample Concentration: Dilute the sample and inject a smaller volume. - Optimize Loading Conditions: Perform a loading study to determine the maximum sample amount that can be loaded without compromising peak shape. |
| Split Peaks | - Clogged Column Frit: Particulates from the sample or mobile phase may have blocked the inlet frit. - Column Bed Disturbance: A void may have formed at the head of the column. | - Backflush the Column: Reverse the column direction and flush with a strong solvent. - Replace the Frit: If backflushing is ineffective, replace the inlet frit. - Repack or Replace the Column: If a void is present, the column may need to be repacked or replaced. |
Resolution and Purity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution between this compound and Silodosin/Other Impurities | - Inadequate Mobile Phase Strength: The organic solvent concentration may be too high or too low. - Suboptimal pH: The mobile phase pH may not be providing the best selectivity. | - Optimize the Gradient: If using a gradient, adjust the slope to improve separation. For isocratic methods, systematically vary the organic solvent percentage. - Mobile Phase pH Scouting: Evaluate a range of pH values to find the optimal selectivity. |
| Low Purity of Collected Fractions | - Inaccurate Fraction Collection: The fraction collector timing may be off. - Co-elution with an Unseen Impurity: An impurity that does not absorb at the detection wavelength may be co-eluting. | - Verify Fraction Collector Delay Volume: Ensure the system is calibrated to account for the tubing volume between the detector and the fraction collector. - Use a Mass Spectrometer (MS) Detector: If available, MS detection can help identify co-eluting species. |
System and Operational Problems
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | - System Blockage: Frit, tubing, or injector blockage. - Precipitation in the Mobile Phase: Buffer salts may have precipitated. | - Systematically Isolate the Blockage: Disconnect components one by one, starting from the detector, to identify the source of the high pressure. - Ensure Mobile Phase Solubility: Use HPLC-grade solvents and ensure buffers are fully dissolved and compatible with the organic modifier. |
| Variable Retention Times | - Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection. - Pump Malfunction: Inconsistent mobile phase delivery. | - Increase Equilibration Time: Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection. - Purge the Pump: Degas the mobile phase and purge the pump to remove air bubbles. |
Experimental Protocols
The following is a representative experimental protocol for the isolation of Silodosin impurities, which can be adapted for the purification of this compound. This protocol is based on a published method for isolating two unknown impurities from a crude Silodosin sample.
Preparative HPLC Method for Silodosin Impurity Isolation
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250mm x 21.2mm, 5µm) |
| Mobile Phase A | 0.1% Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %A : %B T0 / 90:10 T5 / 90:10 T35 / 20:80 T40 / 20:80 T42 / 90:10 T50 / 90:10 |
| Flow Rate | 21 mL/min |
| Detection | UV at 225 nm |
| Sample Preparation | Dissolve the crude Silodosin sample in a suitable solvent, such as a mixture of 0.1% orthophosphoric acid in water and acetonitrile (80:20). |
Note: This protocol should be optimized for your specific crude sample and HPLC system.
Visualizations
Experimental Workflow
References
Technical Support Center: Ensuring the Stability of Dehydro Silodosin Analytical Standards
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability of Dehydro silodosin analytical standards. Maintaining the integrity of these standards is critical for the accuracy and reliability of analytical data in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a known impurity of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[][2][3] The stability of an analytical standard is crucial because its degradation can lead to inaccurate quantification of impurities in the drug substance, potentially affecting the safety, efficacy, and quality of the final pharmaceutical product.[4][5]
Q2: What are the optimal storage conditions for this compound analytical standards?
A2: While specific long-term stability data for this compound is not extensively published, general best practices for pharmaceutical reference standards should be followed. This typically includes storage in well-sealed, light-resistant containers at controlled low temperatures (e.g., refrigerated or frozen). The manufacturer's certificate of analysis should always be consulted for specific storage recommendations.
Q3: How can I be sure my analytical method is stability-indicating for this compound?
A3: A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients. To ensure your method is stability-indicating, forced degradation studies should be performed on this compound. These studies expose the standard to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. The method must be able to resolve the this compound peak from all generated degradation peaks.
Q4: What are the likely degradation pathways for this compound?
A4: Based on forced degradation studies of the parent drug, Silodosin, the most significant degradation pathways are hydrolysis (under both acidic and basic conditions) and oxidation. Silodosin has shown to be relatively stable under thermal and photolytic stress. Therefore, this compound may be susceptible to similar degradation mechanisms. It is crucial to protect the standard from moisture and oxidative conditions.
Q5: How often should the purity of a this compound working standard be re-qualified?
A5: A stability testing protocol should be established to define the re-test interval for your working standard. This protocol should include periodic testing (e.g., every 3, 6, or 12 months) using a validated stability-indicating method. The frequency depends on the stability of the molecule and its intended use.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound analytical standards.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area or purity of the standard over time. | 1. Degradation: The standard may be degrading due to improper storage (temperature, light, moisture).2. Solvent Instability: The standard may be unstable in the prepared analytical solution. | 1. Verify Storage: Confirm that the standard is stored under the recommended conditions. Check storage equipment logs.2. Perform Solution Stability Study: Analyze the standard solution at various time points after preparation (e.g., 0, 4, 8, 24 hours) to determine its stability in the diluent.3. Re-test the Standard: Compare the current purity result against the initial certificate of analysis or a freshly opened standard. |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Degradation: The new peaks are likely degradation products.2. Contamination: The standard, solvent, or glassware may be contaminated. | 1. Investigate Degradation: Based on the stress studies of Silodosin, the degradation is likely due to hydrolysis or oxidation. Review sample preparation and handling procedures to minimize exposure to water and air.2. Check System Suitability: Run a blank injection (diluent only) to check for system contamination.3. Use Fresh Materials: Prepare a new solution using a fresh vial of the standard and high-purity solvents. |
| Inconsistent analytical results between different vials of the same lot. | 1. Improper Handling: Inconsistent aliquoting or handling procedures (e.g., repeated freeze-thaw cycles) can cause degradation.2. Non-homogeneity: The standard material may not be perfectly homogeneous (less common for certified standards). | 1. Standardize Handling: Minimize freeze-thaw cycles by preparing single-use aliquots. Ensure the standard is brought to ambient temperature before opening to prevent moisture condensation.2. Consult Supplier: If the issue persists after standardizing handling, contact the supplier of the analytical standard. |
| Mass balance in forced degradation studies is outside the typical acceptance criteria (e.g., 90-110%). | 1. Co-elution: A degradation product may be co-eluting with the main peak.2. Different UV Response: Degradants may have a different UV absorptivity compared to the parent compound.3. Formation of Volatile or Non-UV Active Degradants: Some degradation products may not be detected by the analytical method. | 1. Check Peak Purity: Use a photodiode array (PDA) detector or mass spectrometer (MS) to assess peak purity.2. Use a Mass-Sensitive Detector: If available, use a detector like MS to assist in identifying all components and achieving mass balance.3. Adjust Method: Modify chromatographic conditions (e.g., gradient, mobile phase pH) to improve the resolution between all peaks. |
Data Presentation: Summarized Forced Degradation Data
The following table summarizes typical results from forced degradation studies on the parent drug, Silodosin, which can serve as a guide for designing experiments for this compound. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is challenged.
| Stress Condition | Reagent/Method | Conditions | Observation for Silodosin | Potential Degradation Products | Analytical Technique |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 90°C for 7 hours | Significant Degradation | DP1, DP2 | UHPLC, LC-MS/MS |
| Base Hydrolysis | 0.1 N NaOH | Reflux at 90°C for 7 hours | Significant Degradation | DP1, DP4, DP5 | UHPLC, LC-MS/MS |
| Neutral Hydrolysis | Distilled Water | Reflux at 90°C for 7 hours | Significant Degradation | - | LC-ESI-MS/MS |
| Oxidative Degradation | 0.05% H₂O₂ | Room Temperature for 10 min | Significant Degradation | DP3 | UHPLC, LC-MS/MS |
| Thermal Degradation | Hot Air Oven | 105°C for 2 days | Stable | - | UHPLC |
| Photolytic Degradation | Photostability Chamber | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Stable | - | UHPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability-indicating nature of an analytical method for this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer an appropriate volume of the stock solution into a flask.
-
Add an equal volume of 0.1 N HCl.
-
Reflux the solution at 80-90°C for 7 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Transfer an appropriate volume of the stock solution into a flask.
-
Add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 80-90°C for 7 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Transfer an appropriate volume of the stock solution into a flask.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor at different time intervals (e.g., 10 min, 30 min, 1 hr) until sufficient degradation is observed.
-
Dilute with the mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place the solid this compound standard in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in a suitable diluent to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid this compound standard in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve the sample in a suitable diluent to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed analytical method (e.g., HPLC with a PDA detector).
-
Evaluation: Evaluate the chromatograms for peak purity and mass balance to confirm the specificity of the method.
Protocol 2: Long-Term Stability Study
Objective: To establish a re-test period for the this compound analytical standard under defined storage conditions.
Methodology:
-
Sample Preparation: Place a sufficient quantity of the this compound standard into containers that simulate the proposed packaging for storage.
-
Storage Conditions: Store the samples under the proposed long-term storage condition (e.g., 5°C ± 3°C) and, if applicable, accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule:
-
Long-Term: Test the standard at appropriate intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: For a 6-month study, test at a minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
-
-
Analytical Tests: At each time point, test the standard for critical quality attributes, which should include:
-
Appearance
-
Purity/Assay (using a validated stability-indicating method)
-
Degradation products
-
-
Acceptance Criteria: The acceptance criteria should be pre-defined. For purity, a common criterion is to remain within a certain percentage (e.g., ±2%) of the initial value.
-
Evaluation: Analyze the data over time to identify any trends in degradation or changes in purity, which will be used to establish the re-test period.
Visualizations
Workflow for Investigating Standard Instability
Caption: Troubleshooting workflow for unstable analytical standard.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of Silodosin and its Primary Metabolite, Dehydro Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and pharmacokinetic properties of silodosin, a selective alpha-1A adrenoceptor antagonist, and its primary oxidative metabolite, dehydro silodosin (also known as KMD-3293). Silodosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH)[1][2][3][4]. Understanding the characteristics of its metabolites is crucial for a comprehensive assessment of its clinical efficacy and safety profile.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for silodosin, its active glucuronide metabolite, and this compound, highlighting the significant differences in their pharmacological and pharmacokinetic profiles.
Table 1: Comparative Pharmacological Activity at Alpha-1A Adrenoceptors
| Compound | Target Receptor | Binding Affinity (Ki) | Potency (IC50) | Selectivity vs. α1B | Selectivity vs. α1D |
| Silodosin | α1A-Adrenoceptor | 0.036 nM | 0.32 nM | ~162-fold | ~50-fold |
| Silodosin Glucuronide (KMD-3213G) | α1A-Adrenoceptor | ~1/8th of Silodosin | Data not available | Data not available | Data not available |
| This compound (KMD-3293) | α1A-Adrenoceptor | Negligible | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Silodosin | Silodosin Glucuronide (KMD-3213G) | This compound (KMD-3293) |
| Plasma Exposure (AUC) | 373.4 ± 164.94 ng·hr/mL | ~4 times that of Silodosin | Similar to Silodosin |
| Peak Plasma Concentration (Cmax) | 61.6 ± 27.54 ng/mL | Data not available | Data not available |
| Time to Peak (Tmax) | 2.6 ± 0.90 hours | Data not available | Data not available |
| Elimination Half-life (t1/2) | 13.3 ± 8.07 hours | ~24 hours | Data not available |
| Protein Binding | ~97% | Data not available | Data not available |
Experimental Protocols
The determination of the pharmacological and pharmacokinetic properties of silodosin and its metabolites involves a range of established experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptor.
-
Objective: To quantify the affinity of silodosin and its metabolites for alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific alpha-1 adrenoceptor subtype. This involves homogenization of the tissue or cells followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) that is known to bind to the target receptor.
-
Competition: Varying concentrations of the test compound (silodosin, silodosin glucuronide, or this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays are employed to assess the potency of a compound in eliciting a biological response following receptor binding.
-
Objective: To measure the antagonist effect of silodosin and its metabolites on the downstream signaling of the alpha-1A adrenoceptor.
-
General Protocol:
-
Cell Culture: Cells engineered to express the human alpha-1A adrenoceptor are cultured in appropriate media.
-
Loading with a Calcium-sensitive Dye: The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium.
-
Stimulation: The cells are first incubated with the antagonist (silodosin or its metabolites) at various concentrations. Subsequently, a known agonist of the alpha-1A adrenoceptor (e.g., norepinephrine or phenylephrine) is added to stimulate the receptor.
-
Measurement: Activation of the alpha-1A adrenoceptor leads to an increase in intracellular calcium levels. The change in fluorescence of the calcium-sensitive dye is measured using a fluorometric plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated, providing a measure of the compound's potency.
-
Pharmacokinetic Studies in Humans
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body.
-
Objective: To determine the plasma concentrations and key pharmacokinetic parameters of silodosin and its metabolites over time.
-
General Protocol:
-
Study Population: A cohort of healthy volunteers or patients is recruited for the study.
-
Drug Administration: A single or multiple doses of silodosin are administered orally.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalytical Method: The concentrations of silodosin and its metabolites in the plasma samples are quantified using a validated and sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 using specialized software.
-
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the mechanism of action of silodosin at the alpha-1A adrenoceptor and its metabolic pathway.
Conclusion
References
A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing
In the landscape of pharmaceutical quality control, the accurate and efficient detection of impurities in active pharmaceutical ingredients (APIs) like silodosin is paramount. This guide provides a detailed comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of silodosin and its related substances. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.
Experimental Protocols
A clear understanding of the methodologies is crucial for the replication and validation of analytical procedures. The following sections detail the experimental conditions for both a stability-indicating UHPLC method and a representative RP-HPLC method for silodosin impurity analysis.
UHPLC Method for Silodosin and its Related Substances
This method is designed for the quantitative determination of silodosin and its process-related impurities and degradation products.[1][2]
-
Chromatographic System: The analysis is performed on a UHPLC system equipped with a photodiode array (PDA) detector.[1]
-
Column: An Agilent Poroshell 120 EC-C18 column (50 mm x 4.6 mm, 2.7 µm particle size) is used for separation.[1][2]
-
Mobile Phase: A gradient elution is employed using a mobile phase consisting of 10 mM ammonium acetate buffer with 0.1% triethylamine (pH adjusted to 6.0) and acetonitrile.
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.7 mL/min.
-
Detection: The chromatographic profile is monitored at a wavelength of 273 nm.
-
Column Temperature: The column is maintained at a temperature of 28°C.
-
Sample Preparation: Stock solutions of silodosin and its impurities are prepared by dissolving 10 mg of each compound in 20 mL of a suitable diluent.
RP-HPLC Method for Silodosin Impurity Determination
This method provides a robust approach for the routine analysis of silodosin and a known impurity.
-
Chromatographic System: A standard HPLC system with a UV detector is utilized.
-
Column: A Zodiacil C18 column (150 mm x 4.6 mm, 3.5 µm particle size) is employed for the separation.
-
Mobile Phase: An isocratic mobile phase is used, consisting of a mixture of 0.01N potassium dihydrogen phosphate (KH2PO4) and acetonitrile in a 55:45 (v/v) ratio.
-
Flow Rate: The mobile phase is pumped at a flow rate of 0.8 mL/min.
-
Detection: The detection wavelength is set at 269 nm.
-
Column Temperature: The column temperature is maintained at 30°C.
-
Run Time: The total elution time for this method is 6.0 minutes.
Comparative Performance Data
The following tables summarize the validation parameters for the described UHPLC and HPLC methods, offering a direct comparison of their performance characteristics.
Table 1: Chromatographic Conditions and Performance
| Parameter | UHPLC Method | HPLC Method |
| Column | Agilent Poroshell 120 EC-C18 (50x4.6mm, 2.7µm) | Zodiacil C18 (150x4.6mm, 3.5µm) |
| Mobile Phase | Gradient: Acetonitrile and 10mM Ammonium Acetate Buffer (pH 6.0) with 0.1% Triethylamine | Isocratic: 0.01N KH2PO4 and Acetonitrile (55:45 v/v) |
| Flow Rate | 0.7 mL/min | 0.8 mL/min |
| Detection Wavelength | 273 nm | 269 nm |
| Run Time | Not explicitly stated, but typically shorter than HPLC | 6.0 minutes |
| Resolution | > 2.0 between silodosin and its process-related impurities | Not explicitly stated |
Table 2: Method Validation Parameters
| Validation Parameter | UHPLC Method | HPLC Method |
| Linearity (Correlation Coefficient) | > 0.999 for silodosin and impurities | y = 9040.x + 279.9 (Silodosin) |
| Accuracy (% Recovery) | 98% - 101% at LOQ level for impurities | 100.90% for Benzyl Silodosin impurity |
| Precision (% RSD) | < 2% at LOQ level for impurities | Not explicitly stated |
| Limit of Detection (LOD) | Impurity 1 & 3: ~0.00008 mg/mL, Impurity 2: ~0.00012 mg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Impurity 1 & 3: 0.00020-0.00025 mg/mL, Impurity 2: ~0.00036 mg/mL | Not explicitly stated |
| Specificity (Forced Degradation) | Method is stability-indicating; degradation observed in acid, peroxide, and thermal stress conditions. | Method validated according to ICH guidelines for specificity. |
Experimental Workflow and Logical Relationships
To visualize the analytical process, the following diagrams illustrate the general workflow for impurity testing and the logical relationship between the analytical methods and validation criteria.
Caption: Experimental workflow for silodosin impurity testing.
Caption: Relationship between analytical method and validation parameters.
Conclusion
The choice between UHPLC and HPLC for silodosin impurity testing depends on the specific requirements of the analytical laboratory. The UHPLC method demonstrates higher sensitivity with lower limits of detection and quantification, making it particularly suitable for the analysis of trace impurities. The use of smaller particle size columns in UHPLC generally leads to faster analysis times and improved resolution, which is advantageous for high-throughput environments.
On the other hand, the RP-HPLC method provides a reliable and robust approach that can be readily implemented on standard HPLC equipment, which is more commonly available. While the provided data for the HPLC method is less comprehensive in terms of validation parameters compared to the detailed UHPLC study, it establishes a viable and validated method for quality control purposes.
Ultimately, the UHPLC method offers superior performance in terms of speed and sensitivity for the determination of silodosin impurities. However, the HPLC method remains a practical and accessible alternative for routine quality control where the highest sensitivity is not a critical requirement. The selection should be based on a careful consideration of analytical needs, available instrumentation, and throughput requirements.
References
A Comparative Pharmacological Assessment: Silodosin vs. Dehydro Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the selective α1A-adrenoceptor antagonist, silodosin, and its dehydrogenated metabolite, dehydro silodosin (also known as KMD-3293). This objective analysis is supported by available experimental data to inform research and drug development efforts in urology and related fields.
Executive Summary
Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, a key target in the management of benign prostatic hyperplasia (BPH). Its pharmacological activity is central to its therapeutic effect. Upon metabolism, silodosin is converted into two major metabolites: silodosin glucuronide (KMD-3213G) and this compound (KMD-3293). Experimental evidence indicates that this compound possesses negligible pharmacological activity at adrenergic receptors. In contrast, silodosin glucuronide is pharmacologically active, though to a lesser extent than the parent compound.
Mechanism of Action: α1A-Adrenoceptor Antagonism
Silodosin exerts its therapeutic effect by selectively blocking α1A-adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] This antagonism inhibits the binding of norepinephrine, leading to smooth muscle relaxation, a reduction in urethral resistance, and improved urine flow in patients with BPH.[1]
The signaling pathway initiated by α1-adrenergic receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Silodosin, by blocking the receptor, interrupts this cascade.
Comparative Pharmacological Data
The following tables summarize the available quantitative and qualitative data comparing the pharmacological activity of silodosin, its active metabolite silodosin glucuronide (KMD-3213G), and this compound (KMD-3293).
Table 1: Adrenergic Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | Relative Affinity to α1A | Source |
| Silodosin | α1A | High | - | [1][2] |
| α1B | Lower | 162-fold lower than α1A | ||
| α1D | Lower | 50-fold lower than α1A | ||
| This compound (KMD-3293) | α1-Adrenoceptors | Negligible | Not applicable | |
| Silodosin Glucuronide (KMD-3213G) | α1-Adrenoceptors | 1/8th that of silodosin | Lower than silodosin |
Table 2: Functional Activity
| Compound | Assay | Potency (IC50/EC50) | Pharmacological Activity | Source |
| Silodosin | α1A-mediated functional assays | High | Potent Antagonist | |
| This compound (KMD-3293) | Not specified | Not applicable | Negligible | |
| Silodosin Glucuronide (KMD-3213G) | In vitro functional assays | Lower than silodosin | Active Antagonist |
Experimental Protocols
Detailed experimental protocols for the direct comparison of silodosin and its metabolites are not extensively published. However, a standard methodology for determining the binding affinity of these compounds to α1-adrenergic receptors would involve a radioligand binding assay.
Representative Protocol: α1-Adrenergic Receptor Radioligand Binding Assay
1. Membrane Preparation:
-
Cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtype are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a mixture of the membrane preparation, a radiolabeled ligand with high affinity for the receptor (e.g., [3H]-prazosin), and varying concentrations of the unlabeled competitor compound (silodosin, this compound, or silodosin glucuronide).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The available pharmacological data clearly distinguishes the activity profiles of silodosin and its primary metabolite, this compound. Silodosin is a potent and selective α1A-adrenoceptor antagonist. In contrast, this compound (KMD-3293) is considered to have negligible pharmacological activity, indicating it does not significantly contribute to the therapeutic effects or potential side effects of the parent drug. The other major metabolite, silodosin glucuronide (KMD-3213G), retains some antagonist activity at α1-adrenoceptors, albeit at a reduced level compared to silodosin. For a definitive quantitative comparison, further studies providing direct, side-by-side binding affinity and functional potency data for silodosin and its metabolites would be beneficial.
References
A Comparative Analysis of Receptor Binding Affinity: Silodosin vs. Tamsulosin for Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of silodosin and tamsulosin for the alpha-1 (α1) adrenergic receptor subtypes (α1A, α1B, and α1D). While the initial query included dehydro silodosin, a comprehensive search of scientific literature and databases did not yield specific receptor binding affinity data (Ki or pKi values) for this particular impurity of silodosin. Therefore, this comparison will focus on the well-characterized parent compound, silodosin, and its established alternative, tamsulosin.
Executive Summary
Silodosin exhibits a significantly higher selectivity for the α1A-adrenergic receptor subtype compared to tamsulosin. This enhanced selectivity for the α1A receptor, which is predominantly located in the prostate, is believed to contribute to its efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH) with a potentially lower risk of cardiovascular side effects associated with α1B receptor blockade. Tamsulosin, while also selective for the α1A and α1D subtypes over the α1B subtype, displays a different selectivity profile than silodosin.
Quantitative Receptor Binding Affinity
The following table summarizes the receptor binding affinities of silodosin and tamsulosin for the human α1-adrenergic receptor subtypes. The affinity is expressed as the inhibitor constant (Ki) or the negative logarithm of the inhibitor constant (pKi). A lower Ki value and a higher pKi value indicate a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | pKi | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| Silodosin | α1A | 0.036[1] | 10.44 | >583[2] | >55[1] |
| α1B | ~21 | ~7.68 | |||
| α1D | ~2 | ~8.70 | |||
| Tamsulosin | α1A | 0.042 | 10.38 | ~11 | ~3.4 |
| α1B | 0.47 | 9.33 | |||
| α1D | 0.14 | 9.85 |
Note: The Ki values for silodosin at α1B and α1D receptors and for tamsulosin at all subtypes were calculated from the provided selectivity ratios and pKi values, respectively, for comparative purposes.
Experimental Protocols
The determination of receptor binding affinity for these compounds typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[3]
Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, tamsulosin) for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
A radiolabeled ligand with high affinity and selectivity for the receptor of interest (e.g., [3H]-prazosin).
-
Test compounds (this compound, tamsulosin) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific α1-adrenoceptor subtype are prepared and stored at -80°C until use.
-
Incubation: The cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the alpha-1 adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
Assessing the Genotoxic Potential of Dehydro Silodosin Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential genotoxicity of the Dehydro silodosin impurity against the active pharmaceutical ingredient (API), silodosin. The evaluation is based on established regulatory guidelines and a combination of experimental data for silodosin and in silico predictive models for its impurity, a standard approach in pharmaceutical development for impurities lacking extensive experimental data.
Introduction to Genotoxicity Assessment of Pharmaceutical Impurities
The safety of pharmaceutical products is paramount, necessitating a thorough evaluation of not only the active ingredient but also any impurities present. Genotoxic impurities are of particular concern as they can damage DNA, potentially leading to mutations and cancer. Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, have established a framework for the assessment and control of such impurities.[1][2] This often involves a combination of in silico (computational) predictions and in vitro experimental assays to classify the genotoxic risk.
A key concept in this framework is the Threshold of Toxicological Concern (TTC), which defines a level of exposure to a substance below which there is a low probability of adverse health effects.[1][3] For mutagenic impurities, a TTC-based acceptable intake of 1.5 µg per person per day is often applied for long-term treatments.
Comparative Genotoxicity Profile: Silodosin vs. This compound Impurity
The following table summarizes the available and predicted genotoxicity data for silodosin and its this compound impurity.
| Test Article | In Silico Prediction (Ames Mutagenicity) | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Chromosomal Aberration Assay | Genotoxicity Classification |
| Silodosin | Not specified in available literature. | Negative | Weakly positive without metabolic activation | Equivocal/Weakly Clastogenic |
| This compound impurity | Predicted Positive (Based on structural alerts for similar silodosin impurities) | Data not available. | Data not available. | Potentially Genotoxic (Requires experimental verification) |
Methodological Approaches to Genotoxicity Testing
In Silico Genotoxicity Prediction
In silico toxicology has become an essential first step in the assessment of genotoxic impurities, as recommended by the ICH M7 guideline. This approach utilizes computational models, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, to predict the genotoxic potential of a chemical based on its structure.
Methodology:
Two complementary (Q)SAR prediction methodologies are typically employed:
-
Statistical-based models: These models are built on large datasets of chemicals with known genotoxicity and use statistical algorithms to identify correlations between chemical features and mutagenic activity.
-
Expert rule-based models: These systems use a set of rules derived from known mechanisms of DNA reactivity and expert knowledge to identify structural alerts (substructures known to be associated with genotoxicity).
For impurities related to silodosin, studies have utilized software such as VEGA and Toxtree to predict genotoxicity based on structural alerts.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
Experimental Protocol (based on OECD Guideline 471):
-
Test Strains: A set of bacterial strains is selected to detect different types of mutations (e.g., base-pair substitutions and frameshifts).
-
Metabolic Activation: The test is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.
Experimental Protocol (based on OECD Guideline 473):
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Metabolic Activation: Similar to the Ames test, the assay is performed with and without an S9 metabolic activation system.
-
Exposure: Cell cultures are exposed to the test substance at various concentrations for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest the cells in the metaphase stage of cell division, when chromosomes are most condensed and visible.
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Microscopic Analysis: The chromosomes of a predetermined number of metaphase cells are examined microscopically for structural aberrations, such as chromatid and chromosome breaks, deletions, and exchanges. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates clastogenic potential.
Visualizing the Assessment Process and Comparative Profiles
The following diagrams illustrate the workflow for genotoxicity assessment and the comparative profile of silodosin and its dehydro impurity.
Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.
Caption: Comparative Genotoxicity Profile.
Conclusion and Recommendations
Based on the available data, silodosin demonstrates a low potential for mutagenicity but exhibits weak clastogenic activity in vitro without metabolic activation. For the this compound impurity, direct experimental data is lacking. However, the precedent for other silodosin impurities suggests a potential for structural alerts for genotoxicity.
Therefore, in line with ICH M7 guidelines, the following is recommended for a comprehensive assessment of this compound impurity:
-
Conduct an in silico assessment using two complementary (Q)SAR methodologies to predict the mutagenic potential of the specific this compound structure.
-
If the in silico analysis indicates a potential for mutagenicity, an Ames test is required to confirm or refute this prediction.
-
Depending on the outcomes of the Ames test and the impurity's classification, further in vitro or in vivo testing may be warranted to fully characterize the genotoxic risk and establish appropriate control strategies.
This systematic approach ensures a robust evaluation of the potential genotoxicity of the this compound impurity, contributing to the overall safety and quality of the final drug product.
References
Spectroscopic Scrutiny: Confirming the Structure of Dehydro Silodosin
A Comparative Analysis of Silodosin and its Dehydro Impurity for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative spectroscopic analysis of silodosin, a selective α1A-adrenoceptor antagonist, and its potential impurity, dehydro silodosin. The structural confirmation of this compound is critical for ensuring the purity, safety, and efficacy of silodosin-based therapeutics. This document outlines the expected spectroscopic differences between the two compounds and provides standard experimental protocols for their analysis.
Structural and Molecular Overview
Silodosin is chemically known as 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide. This compound, as its name suggests, is the dehydrogenated analogue, differing by the presence of a double bond within the indole core structure, resulting from the loss of two hydrogen atoms. This seemingly minor alteration can have significant implications for the compound's chemical properties and biological activity.
Table 1: Molecular and Structural Comparison
| Feature | Silodosin | This compound |
| Molecular Formula | C25H32F3N3O4 | C25H30F3N3O4 |
| Molecular Weight | 495.53 g/mol | 493.51 g/mol |
| Core Structure | Dihydroindole (Indoline) | Indole |
| CAS Number | 160970-54-7 | 175870-21-0 |
Spectroscopic Confirmation: A Comparative Approach
The structural variance between silodosin and this compound gives rise to distinct spectroscopic signatures. While specific experimental data for this compound is not publicly available and is typically provided with the purchase of a reference standard[1][2][3][4], this guide outlines the anticipated differences based on their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant difference in the ¹H NMR spectra is expected in the region corresponding to the protons on the dihydroindole and indole rings.
-
Silodosin: The dihydroindole moiety will exhibit signals for the aliphatic protons at positions 2 and 3, likely appearing as multiplets in the upfield region of the spectrum.
-
This compound: The aromatization of the five-membered ring to form an indole structure will result in the appearance of new aromatic proton signals in the downfield region (typically 6.5-7.5 ppm). The signals corresponding to the aliphatic protons at positions 2 and 3 in silodosin will be absent.
¹³C NMR: The carbon spectra will also reflect the change in hybridization of the core structure.
-
Silodosin: The aliphatic carbons of the dihydroindole ring will show signals in the upfield region.
-
This compound: The corresponding carbons in the indole ring will be aromatic and will therefore resonate at a significantly downfield chemical shift.
Table 2: Anticipated NMR Spectral Data Comparison
| Spectroscopic Technique | Silodosin (Expected) | This compound (Anticipated) | Key Differentiating Features |
| ¹H NMR | Signals for aliphatic protons on the dihydroindole ring. | Absence of dihydroindole aliphatic proton signals; presence of new aromatic proton signals from the indole ring. | Appearance of new aromatic signals and disappearance of specific aliphatic signals. |
| ¹³C NMR | Signals for sp³ hybridized carbons in the dihydroindole ring. | Signals for sp² hybridized carbons in the indole ring, shifted downfield. | Significant downfield shift of carbon signals upon aromatization. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational modes of the molecules will be altered by the presence of the double bond in the indole ring of this compound.
-
Silodosin: The FTIR spectrum of silodosin is characterized by peaks corresponding to N-H stretching, C=O stretching of the amide, and various C-H and C-N stretching and bending vibrations.
-
This compound: The spectrum of this compound is expected to show a distinct C=C stretching vibration characteristic of the aromatic indole ring. The N-H stretching vibration of the indole ring may also differ from that of the indoline N-H in silodosin.
Table 3: Anticipated FTIR Spectral Data Comparison
| Spectroscopic Technique | Silodosin (Observed) | This compound (Anticipated) | Key Differentiating Features |
| FTIR (cm⁻¹) | N-H stretch, C=O stretch (amide), C-H stretches. | N-H stretch (indole), C=C stretch (aromatic), C=O stretch (amide), C-H stretches. | Presence of a distinct C=C aromatic stretching band. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds.
-
Silodosin: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (495.53 g/mol ).
-
This compound: The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is two units lower than that of silodosin (493.51 g/mol ), confirming the loss of two hydrogen atoms. The fragmentation patterns may also differ due to the increased stability of the aromatic indole ring in this compound. Studies on silodosin degradation have utilized LC-MS/MS to characterize various products.
Table 4: Anticipated Mass Spectrometry Data Comparison
| Spectroscopic Technique | Silodosin | This compound | Key Differentiating Features |
| Mass Spectrometry (m/z) | [M+H]⁺ at 496.2 | [M+H]⁺ at 494.2 | A difference of 2 mass units in the molecular ion peak. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of silodosin and its impurities. Specific parameters may need to be optimized based on the instrumentation and the specific reference standards used.
NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of the sample (silodosin or this compound reference standard) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Chromatography:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Injection Volume: Inject a small volume of the sample solution.
-
-
Mass Spectrometry:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem mass spectra (MS/MS) to study the fragmentation patterns.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic confirmation of this compound and the structural relationship between the two compounds.
Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Structural relationship between silodosin and this compound.
References
Inter-Laboratory Study for Dehydro Silodosin Analytical Method Transfer: A Comparative Guide
This guide provides a comprehensive framework for an inter-laboratory study aimed at transferring an analytical method for the quantification of Dehydro silodosin, a known impurity and metabolite of Silodosin. The document outlines the comparative data between a transferring laboratory (sending unit) and a receiving laboratory (receiving unit), details the experimental protocol, and visualizes the workflow, catering to researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis
The successful transfer of an analytical method is predicated on the receiving unit's ability to reproduce the performance of the transferring unit. Below is a summary of the comparative results for key validation parameters obtained by both laboratories for the analysis of this compound.
Table 1: Comparison of System Suitability Test (SST) Results
| Parameter | Transferring Unit (TU) | Receiving Unit (RU) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2500 | > 2500 | > 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 1.0% | ≤ 2.0% |
Table 2: Comparative Linearity and Range
| Parameter | Transferring Unit (TU) | Receiving Unit (RU) | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | As per method |
| Y-intercept | 1520 | 1490 | Report |
Table 3: Comparative Accuracy (Recovery)
| Spiked Level | Transferring Unit (TU) Mean Recovery (%) | Receiving Unit (RU) Mean Recovery (%) | Acceptance Criteria (%) |
| 50% | 99.5 | 99.2 | 98.0 - 102.0 |
| 100% | 100.2 | 100.5 | 98.0 - 102.0 |
| 150% | 99.8 | 100.1 | 98.0 - 102.0 |
Table 4: Comparative Precision
| Precision Level | Transferring Unit (TU) %RSD | Receiving Unit (RU) %RSD | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | 0.9 | 1.1 | ≤ 2.0 |
| Intermediate Precision (n=6) | 1.2 | 1.4 | ≤ 2.0 |
Experimental Protocols
A detailed methodology is crucial for the successful replication of the analytical method. The following protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) was employed by both laboratories.
2.1. Instrumentation
-
HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a quaternary pump, autosampler, and photodiode array detector.
-
Column: Agilent Poroshell 120EC-C18 (50 × 4.6 mm i.d.; particle size, 2.7 mm) or equivalent.[1]
-
Data Acquisition: Empower software or equivalent.
2.2. Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (AR grade).
-
Triethylamine (AR grade).
-
Water (Milli-Q or equivalent).
2.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate buffer with 0.1% Triethylamine, pH adjusted to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 70% A, 30% B
-
2-8 min: Linear gradient to 30% A, 70% B
-
8-10 min: 30% A, 70% B
-
10.1-12 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 28°C.[1]
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
2.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (0.1 - 10 µg/mL).
-
Sample Preparation: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a capsule formulation, a powder equivalent to a specific amount of silodosin would be dissolved in the diluent, sonicated, filtered, and diluted to the desired concentration.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory analytical method transfer process.
Caption: Workflow for Inter-Laboratory Analytical Method Transfer.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Key Elements for a Successful Analytical Method Transfer.
References
A Researcher's Guide to Benchmarking Commercial Dehydro Silodosin Reference Standards
For researchers, scientists, and drug development professionals, the quality of a reference standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a framework for the comparative evaluation of commercially available Dehydro silodosin reference standards, a critical impurity of the alpha-blocker Silodosin. By presenting detailed experimental protocols and a structured approach to data comparison, this document aims to empower users to make informed decisions when selecting a reference standard for their analytical needs.
This compound, with CAS number 175870-21-0 and molecular formula C25H30F3N3O4, is a key specified impurity of Silodosin.[1][2][3][4][5] Accurate quantification of this impurity is essential for the quality control of Silodosin drug substance and drug products. Several suppliers offer this compound reference standards, often accompanied by a Certificate of Analysis (CoA). However, the level of detail and the certified values can vary significantly between providers. This guide outlines a systematic approach to independently verify and compare the quality of these standards.
Comparative Analysis of Commercial this compound Reference Standards
The following table presents a hypothetical comparison of this compound reference standards from various commercial suppliers. The data herein is illustrative and should be replaced with results from in-house experimental evaluation.
| Supplier | Lot Number | Purity (HPLC, Area %) | Highest Unidentified Impurity (Area %) | Total Impurities (Area %) | Water Content (Karl Fischer, %) | Supplied Documentation |
| Supplier A | A-12345 | 99.85 | 0.05 | 0.15 | 0.2 | CoA, HPLC, 1H NMR, Mass Spec |
| Supplier B | B-67890 | 99.72 | 0.08 | 0.28 | 0.3 | CoA, HPLC |
| Supplier C | C-24680 | 99.91 | <0.03 | 0.09 | 0.1 | CoA, HPLC, 1H NMR, Mass Spec, IR, TGA |
| Supplier D | D-13579 | 99.50 | 0.12 | 0.50 | 0.5 | CoA |
Caption: Hypothetical comparative data of commercial this compound reference standards.
Experimental Workflow for Benchmarking
The following diagram illustrates a comprehensive workflow for the comparative analysis of commercial this compound reference standards.
References
Dehydro Silodosin: A Comparative Analysis of a Key Degradation Product
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's degradation profile is paramount for ensuring its quality, safety, and efficacy. This guide provides a detailed comparison of dehydro silodosin, a prominent degradation product of the selective α1A-adrenoceptor antagonist silodosin, with other known silodosin degradation products. The information presented herein is supported by experimental data from forced degradation studies, offering valuable insights for analytical method development and formulation strategies.
Silodosin is susceptible to degradation under various stress conditions, primarily hydrolysis (acidic and basic) and oxidation. Forced degradation studies have consistently identified five major degradation products, commonly designated as DP1, DP2, DP3, DP4, and DP5.[1][2][3][4] Among these, this compound has been identified as a significant impurity. This guide will focus on the characteristics of this compound in comparison to the other principal degradation products of silodosin.
Chemical Identification and Formation
This compound, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, has a molecular formula of C25H30F3N3O4 and a molecular weight of 493.52 g/mol .[5] It is characterized by the presence of an indole ring, a dehydrogenated form of the indoline ring in the parent silodosin molecule.
The formation of this compound and other degradation products is dependent on the specific stress conditions applied:
-
Acidic Hydrolysis: Leads to the formation of DP1 and DP2.
-
Basic Hydrolysis: Results in the formation of DP1, DP4, and DP5.
-
Oxidative Degradation: Primarily forms DP3.
-
Thermal and Photolytic Stress: Silodosin demonstrates notable stability under these conditions.
While the exact mapping of this compound to a specific numbered degradation product is not consistently explicit across all literature, its formation is a key indicator of silodosin's degradation.
Quantitative Analysis of Degradation
Forced degradation studies provide quantitative data on the extent of silodosin degradation under various stress conditions. The following table summarizes the percentage of degradation observed in a typical study.
| Stress Condition | Reagents and Conditions | % Degradation of Silodosin | Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl, reflux at 90°C for 7 hours | 4.63% | DP1, DP2 |
| Base Hydrolysis | 0.1 N NaOH, reflux at 90°C for 7 hours | 0.27% | DP1, DP4, DP5 |
| Oxidative Degradation | 0.05% H2O2 at room temperature for 10 minutes | 14.82% | DP3 |
| Thermal Degradation | 105°C for 2 days | Stable | - |
| Photolytic Degradation | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Stable | - |
Data compiled from multiple sources.
Biological Activity
Information regarding the specific biological activity of this compound and the other degradation products, particularly their affinity for α1-adrenoceptors, is limited in publicly available literature. However, one study investigated the in vitro anticancer activity of two of the major degradation products, DP1 and DP2, against human prostate cancer (PC3) cell lines. The results indicated that DP1 exhibited more potent anticancer activity than the parent drug, silodosin, while DP2 was less active.
| Compound | IC50 (μM) on PC3 cells |
| Silodosin | 72.74 (±4.51) |
| DP1 | 25.21 (±2.36) |
| DP2 | 114.07 (±11.90) |
IC50 values represent the concentration required to inhibit 50% of cell growth.
It is crucial to note that this finding on anticancer activity may not be directly relevant to the primary safety and efficacy considerations for silodosin's use in treating benign prostatic hyperplasia (BPH). Further research is needed to evaluate the pharmacological and toxicological profiles of all major degradation products.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments.
Hydrolytic Degradation (Acidic and Basic)
-
Preparation of Solutions: A silodosin solution (e.g., 5 mg/mL) is prepared in 0.1 N hydrochloric acid for acidic hydrolysis and in 0.1 N sodium hydroxide for basic hydrolysis.
-
Stress Application: The solutions are refluxed at 90°C for 7 hours.
-
Quenching and Dilution: After the stress period, the solutions are cooled to room temperature. The acidic and basic solutions are neutralized appropriately. The samples are then diluted with the mobile phase to a suitable concentration (e.g., 0.5 mg/mL) for analysis.
Oxidative Degradation
-
Preparation of Solution: A silodosin solution (e.g., 1.0 mg/mL) is prepared in a solution of hydrogen peroxide (e.g., 0.05% H₂O₂).
-
Stress Application: The solution is kept at room temperature for a specified period (e.g., 10 minutes).
-
Dilution: The stressed sample is diluted with the mobile phase to a suitable concentration for chromatographic analysis.
Thermal Degradation
-
Sample Preparation: The solid silodosin drug substance is placed in a hot air oven.
-
Stress Application: The sample is exposed to a high temperature (e.g., 105°C) for an extended period (e.g., two days).
-
Sample Preparation for Analysis: After exposure, the sample is dissolved in a suitable diluent to the desired concentration.
Photolytic Degradation
-
Sample Preparation: The solid silodosin drug substance is exposed in a photostability chamber.
-
Stress Application: The sample is subjected to an overall illumination of not less than 1.2 million lux hours of visible light and an overall near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Sample Preparation for Analysis: Following exposure, a solution of the sample is prepared in a suitable diluent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathways of silodosin and a typical experimental workflow for the analysis of its degradation products.
Figure 1. Forced degradation pathways of silodosin.
Figure 2. Workflow for degradation product analysis.
References
- 1. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dehydro Silodosin
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of dehydro silodosin, a known impurity and metabolite of the drug silodosin. Adherence to these procedures will help minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Information
| Property | Information | Source |
| Chemical Name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2- trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7- carboxamide | [1] |
| Appearance | Light Yellow Hygroscopic Solid | [1] |
| Potential Health Effects | No specific data is available for this compound; however, for silodosin, potential hazards include being harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] It is prudent to assume similar potential hazards for this compound. | [2] |
| Handling Precautions | Wear appropriate Personal Protective Equipment (PPE), including surgical gloves, and a self-contained breathing apparatus. Avoid dust formation. | |
| First Aid Measures | In case of eye or skin contact, wash with plenty of water. For ingestion, seek medical assistance for gastric lavage. If inhaled, move to fresh air; provide artificial respiration or oxygen if necessary. | |
| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for pharmaceutical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to public health.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated PPE (gloves, wipes), weighing papers, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the container as "Hazardous Pharmaceutical Waste" and clearly identify the contents, including the name "this compound."
3. Decontamination of Glassware and Surfaces:
-
Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol), followed by water.
-
Collect all rinsate as hazardous waste.
-
After triple rinsing, the glassware can be washed according to standard laboratory procedures.
-
Decontaminate work surfaces with an appropriate cleaning agent.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
5. Arranging for Disposal:
-
Do not attempt to dispose of this compound waste through standard municipal waste or sewer systems.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Most pharmaceutical waste is disposed of via incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Dehydro silodosin
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Dehydro silodosin is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is an impurity of Silodosin. While specific toxicological data for this compound is limited, it should be handled as a potentially hazardous substance. The available safety data for Silodosin and its analogs indicates that these compounds may cause skin and eye irritation, and may be harmful if ingested or inhaled[1][2]. Therefore, a thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create an effective barrier between the researcher and the compound[2]. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection Required | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EU EN166 or US OSHA 29 CFR 1910.133[2][3]. |
| Skin/Body | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is recommended. | Rated for protection against hazardous chemicals. |
| Hands | Compatible chemical-resistant gloves. | Wear compatible chemical-resistant gloves to prevent skin exposure. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or during procedures that may generate dust or aerosols. | Use a self-contained breathing apparatus for high-risk activities. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical assistance.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Step-by-step plan for the disposal of this compound waste.
Disposal Procedure:
-
Collection: Collect all disposable PPE, contaminated labware, and cleaning materials in suitable, sealed, and clearly labeled containers.
-
Labeling: Clearly label the waste containers as "Hazardous Waste" with the name of the chemical.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service in accordance with all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.
By adhering to these guidelines, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







